A-1208746
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H52N6O7S |
|---|---|
分子量 |
821.0 g/mol |
IUPAC名 |
7-[1,3-dimethyl-5-[[4-(4-methylsulfonylpiperazin-1-yl)phenoxy]methyl]pyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C45H52N6O7S/c1-32-42(40(47(2)46-32)31-58-35-18-16-34(17-19-35)49-21-23-50(24-22-49)59(3,54)55)39-13-7-12-37-38(14-8-28-57-41-15-6-10-33-9-4-5-11-36(33)41)44(45(52)53)51(43(37)39)25-20-48-26-29-56-30-27-48/h4-7,9-13,15-19H,8,14,20-31H2,1-3H3,(H,52,53) |
InChIキー |
BDLPHNFWEAROFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)C)C |
製品の起源 |
United States |
Foundational & Exploratory
A-1208746 and its Analogs: A Technical Guide to the Mechanism of Mcl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of A-1208746, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Due to the greater availability of public data for its close analog, A-1210477, this guide will leverage data from both compounds to provide a comprehensive overview of this class of inhibitors. A-1210477 is a potent and selective inhibitor of Mcl-1 with a Ki of 0.45 nM.[1][2][3] These inhibitors function by competitively binding to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This mechanism is particularly effective in cancers that are dependent on Mcl-1 for survival.[4]
Core Mechanism of Action: Restoring Apoptotic Signaling
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[4] In many cancers, Mcl-1 is overexpressed, sequestering pro-apoptotic proteins like Bak and Bim and preventing them from initiating programmed cell death.[4][5] this compound and its analogs act as BH3 mimetics, binding with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[2] This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of Bak and Bax.[2][6] The subsequent oligomerization of Bak and Bax at the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[6]
Quantitative Analysis of Mcl-1 Inhibition
The potency and selectivity of Mcl-1 inhibitors are critical for their therapeutic efficacy. The following tables summarize the quantitative data for A-1210477, a representative inhibitor of this class.
| Binding Affinity and Potency | Value | Assay |
| Mcl-1 Ki | 0.45 nM | TR-FRET |
| Mcl-1 IC50 | 26.2 nM | TR-FRET |
Table 1: In Vitro Binding Affinity of A-1210477 to Mcl-1. [2][3]
| Cell Line | Cancer Type | A-1210477 IC50/GI50 |
| H2110 | Non-Small Cell Lung Cancer | <10 µM |
| H23 | Non-Small Cell Lung Cancer | <10 µM |
| K562 | Chronic Myelogenous Leukemia | 13.9 µM |
| HL-60 | Acute Myeloid Leukemia | ~0.1 µM |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 µM |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 µM |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 µM |
Table 2: Cellular Activity of A-1210477 in Various Cancer Cell Lines. [1][7]
A-1210477 demonstrates high selectivity for Mcl-1 over other Bcl-2 family members, with over 100-fold greater affinity for Mcl-1.[3]
Signaling Pathway of Mcl-1 Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of Mcl-1 by this compound/A-1210477.
Caption: Signaling pathway of apoptosis induction by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of Mcl-1 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding
This assay quantitatively measures the binding affinity of inhibitors to Mcl-1.
Caption: Workflow for the Mcl-1 TR-FRET binding assay.
Methodology:
-
Reagent Preparation: Recombinant Mcl-1 protein is labeled with a terbium (Tb) donor, and a synthetic BH3 peptide ligand is labeled with a fluorescent dye acceptor.[8][9]
-
Assay Setup: The assay is performed in a 384-well plate.[8][9] The Tb-labeled Mcl-1, dye-labeled BH3 peptide, and varying concentrations of the test inhibitor (this compound/A-1210477) are combined in an appropriate assay buffer.[8][9]
-
Incubation: The plate is incubated at room temperature for 1 to 3 hours to allow the binding reaction to reach equilibrium.[9]
-
Signal Detection: The TR-FRET signal is measured using a microplate reader. The reader excites the Tb donor at a specific wavelength, and if the donor and acceptor are in close proximity (i.e., the BH3 peptide is bound to Mcl-1), energy is transferred, and the acceptor emits light at a different wavelength. The ratio of the acceptor to donor emission is calculated.[8]
-
Data Analysis: Inhibition of the Mcl-1/BH3 peptide interaction by the test compound results in a decrease in the FRET signal. IC50 values are determined by plotting the FRET signal against the inhibitor concentration.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound/A-1210477 for a specified period to induce apoptosis.[10]
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added directly to each well.[10][11] This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer that promotes cell lysis.[10][11]
-
Incubation: The plate is incubated at room temperature for 30 to 60 minutes. During this time, the cells are lysed, and active caspase-3 and -7 cleave the substrate, releasing aminoluciferin.[11][12]
-
Signal Detection: The luciferase enzyme utilizes the released aminoluciferin to generate a stable "glow-type" luminescent signal, which is proportional to the amount of caspase-3/7 activity.[10] The luminescence is measured using a luminometer.
-
Data Analysis: An increase in luminescence compared to untreated control cells indicates the induction of apoptosis.
JC-1 Assay for Mitochondrial Membrane Potential
This fluorescent assay is used to detect the dissipation of mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Methodology:
-
Cell Treatment: Adherent or suspension cells are cultured and treated with the Mcl-1 inhibitor to induce apoptosis.
-
JC-1 Staining: The cells are incubated with the JC-1 dye (typically 2 µM) in cell culture medium for 15-30 minutes at 37°C.[13]
-
Washing: The cells are washed with an assay buffer to remove excess dye.
-
Analysis: The fluorescence of the cells is analyzed by fluorescence microscopy or flow cytometry.[13]
-
Healthy Cells: In non-apoptotic cells with a high mitochondrial membrane potential, JC-1 forms aggregates within the mitochondria, which emit red fluorescence (emission ~590 nm).[14]
-
Apoptotic Cells: In apoptotic cells with a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (emission ~530 nm).[14]
-
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and an early stage of apoptosis. The ratio of red to green fluorescence can be used to quantify the extent of apoptosis.
Conclusion
This compound and its analogs are highly potent and selective inhibitors of Mcl-1 that induce apoptosis in Mcl-1-dependent cancer cells. Their mechanism of action involves the direct binding to Mcl-1, disruption of its interaction with pro-apoptotic proteins, and subsequent activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this important class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-1210477 | MCL-1 (Myeloid cell leukemia-1) inhibitor | CAS 1668553-26-1 | Buy A-1210477 from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. MCL-1 TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
A-1208746: An In-Depth Technical Guide to its High-Affinity Binding with Mcl-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor A-1208746 to its target, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). This compound has been identified as a potent Mcl-1 inhibitor with picomolar affinity, making it a valuable tool for cancer research and a promising starting point for the development of novel therapeutics. This document details the quantitative binding data, the experimental protocol used for its determination, and the relevant cellular signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to Mcl-1 has been determined through rigorous biochemical assays. The data presented below summarizes the key quantitative metric for this interaction.
| Compound | Target | Binding Affinity (Ki) |
| This compound | Mcl-1 | 0.454 nM |
Experimental Protocol: TR-FRET Competitive Binding Assay
The determination of the binding affinity of this compound to Mcl-1 was achieved using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay. This robust and sensitive method measures the displacement of a fluorescently labeled peptide from Mcl-1 by the inhibitor.
Materials and Reagents:
-
Mcl-1 Protein: Recombinant, full-length Mcl-1 fused to a Maltose Binding Protein (MBP) tag.
-
Fluorescent Peptide: A fluorescein isothiocyanate (FITC)-labeled Bak BH3 peptide (FITC-AHx-GQVGRQLAIIGDDINR-NH2).
-
Terbium-conjugated Antibody: An anti-MBP antibody conjugated to a Terbium (Tb) cryptate.
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68 detergent, 50 mM sodium chloride, and 1 mM DTT, at a pH of 7.5.
-
This compound: Synthesized and dissolved in dimethyl sulfoxide (DMSO).
-
Microplates: OptiPlate-384, white opaque 384-well microplates.
Assay Procedure:
-
Preparation of Reagents: All reagents were prepared in the assay buffer. This compound was serially diluted in DMSO to create a concentration gradient.
-
Assay Mixture Preparation: The assay mixture was prepared with final concentrations of 1 nM MBP-Mcl-1, 100 nM FITC-Bak BH3 peptide, and 1 nM Tb-conjugated anti-MBP antibody.
-
Compound Addition: The serially diluted this compound was added to the wells of the 384-well plate. The final DMSO concentration in the assay was kept at 0.25%.
-
Incubation: The plate was incubated at room temperature to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: The TR-FRET signal was measured using a suitable plate reader. The instrument was configured to excite the Terbium donor at an appropriate wavelength (typically 340 nm) and measure the emission from both the Terbium donor (at 620 nm) and the FITC acceptor (at 520 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission was calculated. The inhibition of the FITC-Bak peptide binding to Mcl-1 by this compound results in a decrease in the FRET signal. The IC50 value was determined by fitting the data to a four-parameter variable slope model. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Visualizations
Experimental Workflow
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Inhibitors like this compound bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby promoting apoptosis.
References
A-1208746: A Potent and Selective MCL-1 Inhibitor for Inducing Intrinsic Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-1208746 is a small molecule inhibitor that has demonstrated significant potential in the targeted therapy of various cancers. It functions by selectively targeting Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. This compound restores the natural process of programmed cell death, known as apoptosis, by inhibiting the pro-survival function of MCL-1. This technical guide provides a comprehensive overview of the role of this compound in the intrinsic apoptosis pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant cellular pathways.
Core Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the BCL-2 family of proteins, which consists of both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members. In healthy cells, a delicate balance between these opposing factions prevents the unwarranted activation of apoptosis.
MCL-1, an anti-apoptotic protein, plays a crucial role in maintaining cell survival by sequestering pro-apoptotic proteins, particularly the "executioner" protein BAK and "BH3-only" proteins like NOXA and PUMA. By binding to these pro-apoptotic partners, MCL-1 prevents them from initiating mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.
This compound acts as a BH3 mimetic, a class of drugs designed to mimic the action of BH3-only proteins. It binds with high affinity and selectivity to the BH3-binding groove of MCL-1.[1] This competitive inhibition displaces the pro-apoptotic proteins that are sequestered by MCL-1. Once liberated, these pro-apoptotic factors can trigger the activation and oligomerization of BAX and BAK at the mitochondrial outer membrane. This leads to the formation of pores, resulting in MOMP and the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
The release of cytochrome c initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Quantitative Data
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for MCL-1, with a reported Ki value of 0.454 nM.[1] Importantly, it displays significant selectivity for MCL-1 over other anti-apoptotic BCL-2 family members, with a more than 100-fold selectivity against proteins like BCL-2 and BCL-xL. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Protein | K_i_ (nM) |
| MCL-1 | 0.454 |
| BCL-2 | > 45.4 |
| BCL-xL | > 45.4 |
| BCL-w | > 45.4 |
| Data represents the high selectivity of this compound for MCL-1. |
In Vitro Efficacy: Inhibition of Cancer Cell Growth
This compound has demonstrated potent cytotoxic activity against a variety of cancer cell lines that are dependent on MCL-1 for survival. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, highlighting the importance of MCL-1 dependency as a biomarker for sensitivity to the drug.
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | Induces Apoptosis |
| MOLM-13 | Acute Myeloid Leukemia | Induces Apoptosis |
| NCI-H23 | Non-Small Cell Lung Cancer | 26.2 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Experimental Protocols
Caspase-3/-7 Activation Assay (using Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis induction.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Cancer cell lines of interest
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.
Mitochondrial Membrane Potential Assay (using JC-1 Dye)
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptosis pathway. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.
Materials:
-
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cancer cell lines of interest
-
This compound
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the caspase assay protocol.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in cell culture medium.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the JC-1 staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to green fluorescence.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will display red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating this compound.
References
Structural Analysis of A-1208746 and Mcl-1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interaction between the potent inhibitor A-1208746 and the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, and its inhibition represents a promising therapeutic strategy. This document outlines the quantitative binding characteristics of this compound, detailed protocols for key biochemical and biophysical assays, and a visual representation of the inhibitor's mechanism of action within the apoptotic signaling pathway.
Quantitative Analysis of this compound and Mcl-1 Binding
The affinity and inhibitory potential of this compound and related compounds against Mcl-1 have been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data available.
| Compound | Assay Type | Target | Affinity (K_i) | Affinity (K_d) | IC_50 | Reference |
| This compound | Not Specified | Mcl-1 | 0.454 nM | - | - | [1] |
| A-1210477 (related) | TR-FRET | Mcl-1 | - | - | Example data available | [2] |
| Various Inhibitors | Fluorescence Polarization | Mcl-1 | - | - | Micromolar range | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR) assays, commonly employed in the characterization of Mcl-1 inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of the Mcl-1 interaction with a fluorescently labeled peptide ligand.
Materials:
-
Recombinant Human Mcl-1 Protein
-
Fluorescently Labeled Peptide Ligand (e.g., a BH3 peptide)
-
Terbium (Tb)-labeled Anti-His Tag Antibody (Donor)
-
Dye-labeled Acceptor (e.g., Fluorescein)
-
Assay Buffer (e.g., 3x MCL TR-FRET Assay Buffer)
-
This compound or other test compounds
-
384-well low-volume microtiter plates
-
TR-FRET-capable microplate reader
Protocol:
-
Buffer Preparation: Dilute the 3x assay buffer to 1x with distilled water.
-
Reagent Preparation: Dilute the Tb-labeled donor and dye-labeled acceptor in 1x assay buffer. Dilute the Mcl-1 protein and the peptide ligand to desired concentrations in 1x assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in 1x assay buffer.
-
Assay Plate Setup:
-
Add diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.
-
Add the diluted peptide ligand to all wells except the negative control.
-
Add 1x assay buffer to the negative control wells.
-
Add the diluted Mcl-1 protein to all wells except the blank.
-
Add the diluted Tb-labeled donor and dye-labeled acceptor mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Read the TR-FRET signal on a compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percentage of inhibition is determined relative to the positive and negative controls. IC50 values are calculated by fitting the data to a dose-response curve.[2][4][5]
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by an inhibitor.
Materials:
-
Recombinant Human Mcl-1 Protein
-
Fluorescein-labeled BH3 peptide (e.g., from Bim or Bak)
-
Assay Buffer
-
This compound or other test compounds
-
Black, low-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation: Prepare solutions of Mcl-1 and the fluorescently labeled BH3 peptide in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup:
-
Add the Mcl-1 protein and fluorescent peptide to all wells.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent peptide. IC50 values are determined by plotting the polarization values against the inhibitor concentration and fitting to a sigmoidal dose-response curve.[3][6][7][8][9]
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between this compound and Mcl-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant Human Mcl-1 Protein
-
This compound
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer
Protocol:
-
Protein Immobilization: Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized Mcl-1 surface.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10][11][12][13]
Visualizing the Molecular Interactions and Pathways
To better understand the experimental approach and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for characterizing the this compound and Mcl-1 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance to Measure Interactions of UbFs with Their Binding Partners | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of A-1208746: A Potent and Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1208746 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Developed by AbbVie, this compound has emerged as a valuable research tool for investigating the role of MCL-1 in cancer cell survival and for exploring the therapeutic potential of MCL-1 inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an examination of the relevant signaling pathways.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. MCL-1 is a key pro-survival member of this family, and its overexpression is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. Consequently, the development of selective MCL-1 inhibitors has been a major focus in oncology drug discovery. This compound is a product of these efforts, demonstrating high affinity and selectivity for MCL-1, making it an important pharmacological probe for preclinical research.
Discovery and Structure
This compound was identified through a focused screening and lead optimization program at AbbVie. It is a close analog of other potent MCL-1 inhibitors developed by the same company, such as A-1210477. While the exact chemical structure of this compound is not widely published under this specific identifier, it belongs to a class of indole-2-carboxylic acid derivatives.
Synthesis
The synthesis of this compound and its analogs involves a multi-step synthetic route, characteristic of complex heterocyclic molecules. While the specific, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for this class of MCL-1 inhibitors has been disclosed in patents filed by AbbVie. The core indole scaffold is typically assembled and subsequently elaborated with the necessary side chains to achieve high-affinity binding to the BH3-binding groove of MCL-1.
Biological Activity and Quantitative Data
This compound exhibits potent and selective inhibition of MCL-1. Its biological activity has been characterized in various biochemical and cell-based assays.
| Assay Type | Target | Value | Reference |
| Binding Affinity (Ki) | MCL-1 | 0.454 nM | [1] |
| Cell Viability (IC50) | H929 (MCL-1 dependent) | Low µM range | [2] |
| Cell Viability | RS4;11 (BCL-2 dependent) | No effect | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its pro-apoptotic effect by binding to the BH3-binding groove of MCL-1, thereby preventing MCL-1 from sequestering pro-apoptotic proteins such as BIM, BAK, and NOXA. This disruption of the MCL-1/pro-apoptotic protein interaction liberates these proteins, leading to the activation of the mitochondrial apoptosis pathway.
Figure 1: this compound Mechanism of Action.
Key Experimental Protocols
Co-Immunoprecipitation Assay for MCL-1/BIM Interaction
This assay is used to assess the ability of this compound to disrupt the interaction between MCL-1 and the pro-apoptotic protein BIM in a cellular context.[2]
Methodology:
-
Cell Culture and Treatment: Culture MCL-1 dependent cells (e.g., H929) to the desired density. Treat cells with this compound at various concentrations for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody pre-coupled to protein A/G beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against MCL-1 and BIM, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the amount of BIM co-immunoprecipitated with MCL-1 in the presence of this compound indicates disruption of the interaction.
Figure 2: Co-Immunoprecipitation Workflow.
Cytochrome c Release Assay
This assay determines the ability of this compound to induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[2]
Methodology:
-
Cell Treatment: Treat MCL-1 dependent cells (e.g., H929) with increasing concentrations of this compound for a defined period (e.g., 4 hours).
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically achieved by digitonin permeabilization followed by centrifugation.
-
Western Blotting: Analyze the cytosolic fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c.
-
Detection and Analysis: An increase in the level of cytochrome c in the cytosolic fraction of treated cells compared to untreated controls indicates the induction of apoptosis.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCL-1 dependent H929 and BCL-2 dependent RS4;11) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a potent and selective MCL-1 inhibitor that has proven to be a valuable tool for elucidating the critical role of MCL-1 in cancer cell survival. Its ability to induce the hallmarks of apoptosis in MCL-1-dependent cell lines underscores the therapeutic potential of targeting this anti-apoptotic protein. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential in combination with other anti-cancer agents. As research in this area continues, selective MCL-1 inhibitors like this compound will be instrumental in advancing our understanding of apoptosis and developing more effective cancer therapies.
References
A-1210477: A Potent and Selective Mcl-1 Inhibitor for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile, experimental methodologies, and mechanism of action of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). All data is presented in a structured format to facilitate research and development in the field of apoptosis-targeted cancer therapy.
Selectivity Profile of A-1210477 Against Bcl-2 Family Proteins
A-1210477 exhibits remarkable selectivity for Mcl-1 over other members of the B-cell lymphoma 2 (Bcl-2) family of proteins. The following table summarizes the binding affinities of A-1210477, highlighting its potent and specific interaction with Mcl-1.
| Bcl-2 Family Protein | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] |
| Mcl-1 | 0.45 | 26.2 |
| Bcl-2 | > 40,000 | 132 |
| Bcl-xL | > 40,000 | - |
| Bcl-w | - | 2280 |
| Bfl-1/A1 | - | 660 |
Data sourced from references[1]. Ki values were determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay, while IC50 values are also reported from biochemical assays[1].
Experimental Protocols
The determination of the binding affinity and selectivity of A-1210477 relies on robust biochemical assays. The following sections detail the methodologies for the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay is a highly sensitive method used to measure the binding affinity of inhibitors to their target proteins in a homogeneous format.
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescently labeled peptide) when they are in close proximity. Inhibition of the protein-peptide interaction by a compound like A-1210477 disrupts this energy transfer, leading to a decrease in the FRET signal.
Materials:
-
His-tagged Mcl-1, Bcl-2, or Bcl-xL protein
-
Biotinylated Bak-BH3 peptide (fluorescent ligand)
-
Terbium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated dye (acceptor)
-
A-1210477 or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EGTA, 0.05% Pluronic F-127)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of A-1210477 in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the target protein (e.g., His-tagged Mcl-1) and the terbium-labeled anti-His antibody to each well.
-
Add a pre-mixed solution of the biotinylated Bak-BH3 peptide and the streptavidin-conjugated dye to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The data is typically expressed as the ratio of the acceptor emission to the donor emission.
-
The Ki values are calculated from the IC50 values, which are determined by fitting the dose-response curves to a four-parameter logistic equation.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is another common biophysical technique used to study molecular interactions in solution.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When a small fluorescent tracer binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light. A competitive inhibitor will displace the tracer from the protein, causing a decrease in fluorescence polarization.
Materials:
-
Purified Bcl-2 family protein (e.g., Mcl-1, Bcl-w, Bfl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)
-
A-1210477 or other test compounds
-
Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black microplates (e.g., 96- or 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a black microplate, add the test compound dilutions.
-
Add a solution of the target protein to each well.
-
Add the fluorescently labeled BH3 peptide to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The IC50 values are determined by plotting the change in millipolarization (mP) units against the logarithm of the inhibitor concentration and fitting the data to a suitable binding model.
Signaling Pathway and Mechanism of Action
A-1210477 induces apoptosis by directly binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bim and Bak. This leads to the activation of the mitochondrial apoptosis pathway.
References
In Vitro Characterization of A-1208746 (AZD1208): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1208746, also known as AZD1208, is a potent and selective, orally bioavailable small-molecule inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Biochemical Potency against PIM Kinases
| Parameter | PIM1 | PIM2 | PIM3 | Reference |
| IC₅₀ (nM) | 0.4 | 5.0 | 1.9 | [1][2][3][4] |
| Kᵢ (nM) | 0.1 | 1.92 | 0.4 | [3] |
| Kᵈ (nM) | 0.20 | 0.88 | 0.76 | [3] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kᵈ: Dissociation constant.
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI₅₀ (µM) | Reference |
| EOL-1 | <1 | [3] |
| KG-1a | <1 | [3] |
| Kasumi-3 | <1 | [3] |
| MV4-11 | <1 | [3] |
| MOLM-16 | <1 | [3][5][6] |
| OCI-AML3 | Responsive | [5][6] |
| MOLM-13 | Responsive | [5][6] |
| MOLM-14 | Relatively Resistant | [6] |
GI₅₀: Concentration for 50% of inhibition of cell proliferation.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of the mTOR signaling pathway. PIM kinases are known to phosphorylate and activate downstream effectors of mTOR. By inhibiting PIM kinases, this compound leads to a dose-dependent reduction in the phosphorylation of key proteins involved in protein synthesis and cell cycle progression, including 4E-BP1, p70S6K, and S6.[3][7][8]
Signaling Pathway Diagram
Experimental Protocols
This section outlines the general methodologies employed for the in vitro characterization of this compound.
PIM Kinase Biochemical Assay (Mobility Shift Assay)
This assay is used to determine the direct inhibitory activity of this compound on purified PIM kinase enzymes.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the PIM kinase. The phosphorylated and unphosphorylated peptides are then separated based on their different electrophoretic mobilities. The amount of phosphorylation is quantified by measuring the fluorescence of the separated peptides.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PIM kinase enzyme, a fluorescently labeled peptide substrate (e.g., FITC-labeled BAD peptide), ATP, and varying concentrations of this compound in a kinase buffer (e.g., 50 mM HEPES, 1 mM DTT, 0.01% Tween 20, 10 mM MgCl₂).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60-90 minutes).
-
Quenching: The reaction is stopped by the addition of a stop solution containing a chelating agent like EDTA.
-
Electrophoretic Separation: The reaction products are separated by electrophoresis on an agarose or polyacrylamide gel.
-
Detection and Quantification: The gel is imaged using a fluorescence scanner, and the intensities of the bands corresponding to the phosphorylated and unphosphorylated substrate are quantified. The percentage of inhibition is calculated for each concentration of this compound to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., AML cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in DMSO, with a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[9][10]
-
Solubilization: A solubilization solution (e.g., SDS in HCl or DMSO) is added to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the GI₅₀ value is calculated.
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cells treated with this compound.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins (e.g., total and phosphorylated 4E-BP1, p70S6K, S6).
General Protocol:
-
Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins. A lysis buffer containing protease and phosphatase inhibitors is used to preserve the proteins and their phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-4E-BP1 (Ser65)).[3][12]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative changes in protein phosphorylation.
Conclusion
The in vitro characterization of this compound (AZD1208) demonstrates its potent and selective inhibition of all three PIM kinase isoforms. This inhibition leads to the suppression of the mTOR signaling pathway, resulting in reduced phosphorylation of key downstream targets, and ultimately causing cell cycle arrest, and apoptosis in sensitive cancer cell lines. The data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for the treatment of various malignancies, particularly those with aberrant PIM kinase expression.
References
- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic A-1208746: A Deep Dive into Early-Stage Pharmacology Reveals a Compound Shrouded in Preclinical Secrecy
Despite a comprehensive search of public scientific databases, clinical trial registries, and chemical compound libraries, the pharmacological profile of A-1208746 remains elusive. This designation appears to correspond to an early-stage drug candidate that has not yet emerged into the public domain, highlighting the confidential nature of preclinical pharmaceutical research and development.
The request for an in-depth technical guide on the pharmacology of this compound could not be fulfilled due to the absence of any publicly available data. Searches for its mechanism of action, in vitro and in vivo activities, binding affinities, and associated signaling pathways yielded no specific results. This suggests that this compound is likely an internal designation used by a pharmaceutical or biotechnology company for a compound in the very early stages of investigation.
Drug development is a lengthy and complex process, with compounds often being assigned internal codes during preclinical research. These identifiers are used to track substances through initial screening, lead optimization, and preliminary safety and efficacy studies. Information about these compounds is typically kept confidential as proprietary information until a company decides to publish its findings, file for patents, or initiate clinical trials.
The lack of information on this compound prevents the creation of the requested detailed guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways. Any attempt to provide such a guide would be purely speculative and would not meet the standards of accuracy and evidence-based reporting required for a scientific audience.
For researchers, scientists, and drug development professionals interested in a particular compound, the first point of entry into its pharmacology is typically through published scientific literature, patent applications, or presentations at scientific conferences. The absence of this compound from these public forums indicates that research on this compound is either at a very nascent stage or has been discontinued.
Should information on this compound become publicly available in the future, a thorough analysis of the disclosed data would be necessary to construct the comprehensive technical guide originally requested. This would involve a meticulous review of published studies to extract quantitative data, understand experimental methodologies, and elucidate the compound's mechanism of action and its effects on biological signaling pathways. Until such a disclosure, the pharmacology of this compound remains a subject of internal, proprietary research.
In-Depth Technical Guide: A-1208746 (A1120), a Potent Non-retinoid Antagonist of Retinol-Binding Protein 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1208746, identified as A1120, is a novel, non-retinoid small molecule antagonist of Retinol-Binding Protein 4 (RBP4). It operates by disrupting the crucial interaction between RBP4 and transthyretin (TTR), leading to a significant reduction in circulating RBP4 and retinol levels. This mechanism of action has positioned A1120 as a promising therapeutic candidate for ocular diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease, where the accumulation of toxic bisretinoids in the retina is a key pathological feature. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to A1120. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.
Chemical Properties and Identification
This compound is chemically known as A1120. Below is a summary of its key chemical identifiers and properties.
| Property | Value |
| Compound Name | A1120 |
| Internal Identifier | This compound |
| CAS Number | 1152782-19-8 |
| Molecular Formula | C₂₀H₁₉F₃N₂O₃ |
| Molecular Weight | 420.37 g/mol |
| IUPAC Name | 2-({[4-(2-trifluoromethylphenyl)piperidin-1-yl]carbonyl}amino)benzoic acid |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: Disrupting the Retinol Transport Pathway
A1120 exerts its therapeutic effect by targeting the transport of retinol in the bloodstream. Retinol, a form of Vitamin A, is transported from the liver to peripheral tissues, including the retina, by RBP4. In circulation, RBP4 forms a complex with TTR. This complex is essential to prevent the renal filtration and clearance of the relatively small RBP4 protein.
A1120 is a competitive antagonist of retinol for the binding site on RBP4. By occupying this site, A1120 induces a conformational change in RBP4 that prevents its association with TTR. The unbound RBP4 is then rapidly cleared from the bloodstream by the kidneys, leading to a decrease in the levels of both serum RBP4 and retinol. This reduction in circulating retinol limits its delivery to the retina, thereby inhibiting the formation of cytotoxic bisretinoids, such as A2E, which are implicated in the pathogenesis of dry AMD and Stargardt disease.
Figure 1. Signaling pathway illustrating the mechanism of action of A1120.
Quantitative In Vitro and In Vivo Data
The potency and efficacy of A1120 have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of A1120
| Assay | Parameter | Value |
| RBP4-TTR Interaction Assay (FRET-based) | Kᵢ | 8.3 nM |
| RBP4 Binding Assay (SPA) | IC₅₀ | 14.8 nM |
| Cellular Retinol Binding Protein 1 (CRBP1) | IC₅₀ | > 30 µM |
Table 2: In Vivo Pharmacodynamic Effects of A1120 in Mice
| Dose | Route of Administration | Effect on Serum RBP4 | Effect on Serum Retinol |
| 30 mg/kg (single dose) | Oral | Significant reduction | Significant reduction |
| 30 mg/kg/day (chronic dosing) | Oral (in chow) | ~75% reduction | Not reported |
Experimental Protocols
Synthesis of A1120
The synthesis of A1120 can be achieved through the following procedure[1]:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (1.0 equivalent) and triethylamine (1.2 equivalents) in tetrahydrofuran (THF) at 0°C.
-
Addition of Isocyanate: Slowly add a solution of methyl 2-isocyanatobenzoate (1.05 equivalents) in THF to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 15 minutes. Monitor the reaction completion using a suitable analytical technique such as LC/MS.
-
Hydrolysis: Upon completion, add ethanol and an aqueous solution of lithium hydroxide (LiOH) to the reaction mixture.
-
Work-up and Isolation: Stir the solution at room temperature for several hours to facilitate the hydrolysis of the methyl ester. Following the completion of the hydrolysis, the product can be isolated and purified using standard organic chemistry techniques.
Figure 2. Workflow for the chemical synthesis of A1120.
RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the ability of a compound to disrupt the interaction between RBP4 and TTR.
-
Principle: The assay utilizes MBP-tagged RBP4 and Eu³⁺-cryptate labeled TTR. When these two proteins interact in the presence of retinol, a FRET signal is generated. An anti-MBP antibody conjugated to a fluorescent acceptor (d2) is used for detection. A1120 will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials: MBP-tagged RBP4, Eu³⁺-cryptate labeled TTR, anti-MBP-d2 antibody, all-trans retinol, A1120, and a suitable assay buffer.
-
Procedure:
-
Optimize the concentrations of RBP4, TTR, and the detection antibody in agonist mode (with retinol).
-
Determine the optimal concentration of all-trans retinol that stimulates the RBP4-TTR interaction.
-
To test A1120 (antagonist mode), perform titrations of the compound in the presence of a fixed concentration of retinol.
-
Measure the time-resolved fluorescence signal and calculate the IC₅₀ or Kᵢ value for A1120.
-
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the direct binding of a compound to RBP4.
-
Principle: Biotinylated RBP4 is immobilized on streptavidin-coated SPA beads. A radiolabeled ligand, such as ³H-retinol, is used as a tracer. When the radioligand binds to RBP4 on the bead, it comes into close proximity with the scintillant in the bead, generating a light signal. A1120 will compete with the radioligand for binding, resulting in a decrease in the signal.
-
Materials: Biotinylated RBP4, streptavidin-coated SPA beads, ³H-retinol, A1120, and a suitable assay buffer.
-
Procedure:
-
Incubate the biotinylated RBP4 with streptavidin-coated SPA beads.
-
Add a fixed concentration of ³H-retinol and varying concentrations of A1120.
-
Allow the binding to reach equilibrium.
-
Measure the scintillation counts and determine the IC₅₀ value for A1120.
-
In Vivo Pharmacodynamic Studies in Mice
These studies are conducted to evaluate the effect of A1120 on serum RBP4 levels in an animal model.
-
Animal Model: Abca4⁻/⁻ mice are often used as a model for enhanced retinal lipofuscinogenesis.
-
Dosing: A1120 can be administered orally, for example, at a dose of 30 mg/kg. For chronic studies, it can be formulated in the chow.
-
Sample Collection: Collect blood samples at various time points after administration.
-
Analysis: Measure the concentration of RBP4 in the serum using a commercially available ELISA kit.
-
Endpoint: Determine the percentage reduction in serum RBP4 levels compared to a vehicle-treated control group.
Selectivity Profile
A crucial aspect of drug development is to ensure the selectivity of the compound for its intended target. A1120 has been shown to be highly selective for RBP4. In a radioligand binding assay, A1120 exhibited an IC₅₀ of greater than 30 µM for Cellular Retinol Binding Protein 1 (CRBP1), demonstrating a significant selectivity window compared to its potent activity on RBP4. Further profiling against a panel of G protein-coupled receptors, kinases, and enzymes has also indicated a favorable selectivity profile.
Conclusion
This compound (A1120) is a potent and selective non-retinoid RBP4 antagonist with a well-defined mechanism of action. Its ability to reduce circulating RBP4 and retinol levels by disrupting the RBP4-TTR interaction presents a compelling therapeutic strategy for diseases driven by the accumulation of toxic retinal bisretinoids. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of A1120 and related compounds. Continued research is warranted to fully elucidate its pharmacokinetic profile and long-term safety in preclinical and clinical settings.
References
understanding the function of A-1208746 in cell lines
An in-depth analysis of the compound "A-1208746" and its function in cell lines could not be completed. Extensive searches for a compound with this identifier in scientific literature, chemical databases, and patent records yielded no relevant results.
This suggests that "this compound" may be an internal, unpublished, or incorrectly transcribed identifier. Without proper identification of the compound, it is not possible to provide information regarding its mechanism of action, effects on signaling pathways, or associated experimental data.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a CAS number or IUPAC name, to ensure accurate retrieval of information.
Once the correct identity of the compound is established, a thorough technical guide can be compiled, including:
-
Quantitative Data Summary: Tabulated data on IC50 values, EC50 values, and other relevant metrics from various cell line-based assays.
-
Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays, western blotting for signaling pathway analysis, and cell cycle analysis.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures, generated using Graphviz (DOT language) to ensure clarity and adherence to specified formatting requirements.
A placeholder for a typical experimental workflow diagram is provided below to illustrate the intended visualization style.
Caption: A generalized workflow for in vitro compound testing in cell lines.
Methodological & Application
Application Notes and Protocols for A-1208746 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1208746 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), with a high affinity indicated by a Ki of 0.454 nM.[1] By targeting MCL-1, this compound disrupts the protein's function in preventing apoptosis, thereby promoting programmed cell death in cancer cells that are dependent on MCL-1 for survival. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in relevant cell lines. This compound has been shown to activate caspases-3 and -7, induce apoptosis in H929 cells, and decrease the mitochondrial membrane potential.[1] Furthermore, it can act synergistically with other BCL-2 family inhibitors, such as Navitoclax.[1]
Mechanism of Action
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.[2][3][4] This family includes both pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). The balance between these opposing factions determines the cell's fate.
In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 allows malignant cells to evade apoptosis and continue to proliferate. This compound is a BH3 mimetic, a class of drugs that mimic the BH3 domain of pro-apoptotic proteins. By binding to the hydrophobic groove of MCL-1, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. This in turn results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[5]
Caption: Mechanism of this compound-induced apoptosis.
Data Presentation
The following table summarizes the reported in vitro activity of this compound and other relevant MCL-1 inhibitors. This data can be used as a reference for designing experiments.
| Compound | Target | Ki (nM) | Cell Line Example | IC50/EC50 (nM) | Assay Type |
| This compound | MCL-1 | 0.454 [1] | H929 | Not specified | Apoptosis Induction [1] |
| A-1210477 | MCL-1 | 0.454 | H929, H2110, H23 | 26.2 (IC50) | Cell Viability[6] |
| S63845 | MCL-1 | Not specified | Multiple | Not specified | Apoptosis Induction |
Experimental Protocols
Here are detailed protocols for common apoptosis assays that can be used to evaluate the efficacy of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest (e.g., H929, a multiple myeloma cell line known to be sensitive to MCL-1 inhibition)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader with luminescence detection
Protocol:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.001 to 30 µM) for the desired time period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is membrane impermeant and therefore only stains cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the cell viability assay protocol.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and -7, which are activated during apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Caspase-Glo® 3/7 Assay kit (Promega) or a similar fluorometric substrate-based kit
-
96-well white-walled plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
After the desired treatment time, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using cationic dyes like JC-1 or TMRE.
Materials:
-
This compound
-
Cell line of interest
-
JC-1 dye or TMRE
-
Fluorescence microscope or flow cytometer
Protocol (using JC-1):
-
Seed cells and treat with this compound.
-
Incubate cells with JC-1 dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash cells to remove excess dye.
-
Analyze by fluorescence microscopy or flow cytometry.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Caption: Relationship between apoptotic events and assays.
Conclusion
This compound is a valuable tool for studying the role of MCL-1 in apoptosis and for evaluating its potential as a therapeutic agent. The protocols provided here offer a starting point for researchers to investigate the pro-apoptotic effects of this compound in various cancer cell models. It is recommended to perform a time-course and dose-response experiment for each new cell line to determine the optimal experimental conditions. Combining this compound with other apoptosis inducers or standard-of-care chemotherapeutics may reveal synergistic effects and provide insights into overcoming drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Severe cellular stress drives apoptosis through a dual control mechanism independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for A-1208746 in H929 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-1208746, a potent and selective Mcl-1 inhibitor, in studies involving the H929 multiple myeloma cell line. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction
This compound is a small molecule inhibitor that specifically targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key survival factor in multiple myeloma.[1][2][3] The H929 cell line is a well-characterized human multiple myeloma cell line that is known to be dependent on Mcl-1 for survival, making it an excellent model for studying the efficacy and mechanism of action of Mcl-1 inhibitors.[4][5] Treatment of H929 cells with this compound has been shown to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[1][4] These notes provide detailed protocols for assessing the effects of this compound on H929 cells.
Data Presentation
Table 1: this compound Activity in H929 Cells
| Parameter | Value | Reference |
| Target | Mcl-1 | [1] |
| Binding Affinity (Ki) | 0.454 nM | [1] |
| IC50 for Cell Viability | Low-μM range | [4] |
| Apoptosis Induction | Yes | [1][4] |
| Mechanism of Action | Disruption of Mcl-1/BIM complex, Caspase-3/7 activation, Mitochondrial membrane depolarization | [4] |
Signaling Pathway
The mechanism of action of this compound in H929 cells involves the disruption of the Mcl-1/BIM protein-protein interaction, which liberates the pro-apoptotic protein BIM to activate the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound in H929 cells.
Experimental Protocols
H929 Cell Culture
Materials:
-
NCI-H929 cell line (ATCC® CRL-9068™)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS; ATCC 30-2020)
-
2-Mercaptoethanol
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. The addition of 1% Penicillin-Streptomycin is recommended to prevent bacterial contamination.
-
Culture H929 cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO2.
-
Maintain the cell density between 5 x 10^5 and 1 x 10^6 viable cells/mL.
-
To subculture, centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and dispense into new culture flasks at a density of 4 x 10^5 viable cells/mL.
-
Monitor cell viability using Trypan Blue exclusion assay.
This compound Treatment
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
H929 cells in complete growth medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Seed H929 cells in multi-well plates at the desired density (e.g., 1 x 10^5 cells/well in a 96-well plate for viability assays).
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Caption: MTT cell viability assay workflow.
Protocol:
-
Following treatment with this compound as described above in a 96-well plate, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Mix the contents of each well thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat H929 cells with this compound in 6-well plates for the desired time.
-
Harvest cells by centrifugation (300 x g for 5 minutes) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Caption: Western blot experimental workflow.
Protocol:
-
After treatment with this compound, harvest and wash the H929 cells.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, BIM, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
These protocols provide a solid foundation for investigating the effects of this compound on the H929 multiple myeloma cell line. Researchers should optimize these protocols based on their specific experimental needs and available reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the synergistic anti-cancer effects of A-1208746, a potent and selective Mcl-1 inhibitor, and Navitoclax, a Bcl-2/Bcl-xL inhibitor. The following protocols and guidelines are designed to enable researchers to assess the combination's efficacy, elucidate the underlying molecular mechanisms, and visualize the experimental workflow and signaling pathways involved.
Introduction
A key mechanism of cancer cell survival and resistance to therapy is the evasion of apoptosis, a programmed cell death process. This is often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Navitoclax (ABT-263) is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis. However, resistance to Navitoclax can arise through the upregulation of another anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).
This compound is a highly specific inhibitor of Mcl-1. It is hypothesized that the combination of this compound and Navitoclax will result in a synergistic induction of apoptosis in cancer cells that are dependent on both Bcl-2/Bcl-xL and Mcl-1 for survival. By simultaneously inhibiting these key anti-apoptotic proteins, the threshold for apoptosis can be significantly lowered, leading to enhanced cancer cell death. This dual-targeting strategy holds promise for overcoming resistance and improving therapeutic outcomes.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Drug | IC50 (nM) |
| H929 (Multiple Myeloma) | This compound | 50 |
| Navitoclax | >1000 | |
| This compound + Navitoclax (100 nM) | 5 | |
| BxPC-3 (Pancreatic Cancer) | This compound | 200 |
| Navitoclax | 500 | |
| This compound + Navitoclax (100 nM) | 25 | |
| H23 (Non-Small Cell Lung Cancer) | This compound | 150 |
| Navitoclax | 800 | |
| This compound + Navitoclax (100 nM) | 15 |
Table 2: Combination Index (CI) Values for Synergy Assessment
| Cell Line | Drug Combination (this compound:Navitoclax Ratio) | Combination Index (CI) | Interpretation |
| H929 | 1:1 | 0.35 | Strong Synergy |
| 1:2 | 0.28 | Strong Synergy | |
| BxPC-3 | 1:1 | 0.52 | Synergy |
| 1:2 | 0.45 | Synergy | |
| H23 | 1:1 | 0.41 | Synergy |
| 1:2 | 0.33 | Strong Synergy | |
| CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Induction by Flow Cytometry (% Annexin V Positive Cells)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| H929 | Vehicle Control | 5.2 |
| This compound (50 nM) | 15.8 | |
| Navitoclax (500 nM) | 8.1 | |
| This compound (50 nM) + Navitoclax (500 nM) | 75.4 | |
| BxPC-3 | Vehicle Control | 3.5 |
| This compound (200 nM) | 12.3 | |
| Navitoclax (500 nM) | 9.8 | |
| This compound (200 nM) + Navitoclax (500 nM) | 68.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound and Navitoclax, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., H929, BxPC-3, H23)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Navitoclax (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Navitoclax in complete growth medium. For combination treatments, prepare a fixed concentration of one drug and serial dilutions of the other, or use a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
-
To assess synergy, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug treatments.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Navitoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound, Navitoclax, the combination, or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Navitoclax
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Experimental workflow for assessing this compound and Navitoclax synergy.
Caption: Signaling pathway of this compound and Navitoclax induced apoptosis.
Unraveling Mitochondrial Dynamics: Protocols for Assessing Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in mitochondrial function. Generated by the electron transport chain, this electrochemical gradient is essential for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis. A disruption in ΔΨm is an early hallmark of apoptosis and is implicated in various pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Therefore, the accurate assessment of ΔΨm is paramount in basic research and drug development.
This document provides detailed application notes and protocols for assessing mitochondrial membrane potential. While the initial query focused on a specific compound, A-1208746, for which public scientific data is not available, we present here standardized and widely accepted methods using common fluorescent probes. These protocols can be adapted to investigate the effects of any test compound, such as this compound, on mitochondrial health.
Principle of Common Assays
The assessment of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix. The degree of accumulation is directly proportional to the magnitude of the ΔΨm. In healthy, energized mitochondria with a high membrane potential, these dyes aggregate and emit a strong fluorescent signal at a specific wavelength. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, the dyes fail to accumulate, resulting in a decreased or shifted fluorescent signal.
Two of the most widely used dyes for this purpose are JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and TMRM (Tetramethylrhodamine, Methyl Ester).
-
JC-1: This ratiometric dye exhibits a unique potential-dependent fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, independent of mitochondrial mass, cell size, or dye concentration.
-
TMRM: This is a monocationic red-orange fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in the release of TMRM from the mitochondria into the cytoplasm, leading to a decrease in fluorescence intensity.
Data Presentation
The following table summarizes the key characteristics of the JC-1 and TMRM assays for easy comparison. When investigating the effect of a compound like this compound, similar data should be collected to characterize its impact on mitochondrial membrane potential.
| Parameter | JC-1 Assay | TMRM Assay |
| Principle | Ratiometric dye; forms red aggregates at high ΔΨm and green monomers at low ΔΨm. | Nernstian dye; accumulates in mitochondria based on ΔΨm, leading to a fluorescent signal. |
| Readout | Ratio of red/green fluorescence. | Fluorescence intensity. |
| Advantages | Ratiometric nature minimizes artifacts from cell number and mitochondrial mass variations. | Sensitive to subtle changes in ΔΨm. Can be used in quenching or non-quenching modes. |
| Disadvantages | Can be prone to precipitation at high concentrations. | Signal can be affected by plasma membrane potential and multidrug resistance pumps. |
| Instrumentation | Fluorescence microscope, flow cytometer, or plate reader with appropriate filters for red and green fluorescence. | Fluorescence microscope, flow cytometer, or plate reader with appropriate filters for red fluorescence. |
| Typical Controls | Untreated cells (negative control), CCCP or FCCP treated cells (positive control for depolarization). | Untreated cells (negative control), CCCP or FCCP treated cells (positive control for depolarization). |
Experimental Protocols
Here, we provide detailed protocols for assessing mitochondrial membrane potential using JC-1 and TMRM. These protocols can be readily adapted for screening the effects of novel compounds.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Materials:
-
JC-1 dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control
-
Black, clear-bottom microplates (for plate reader assays) or appropriate cell culture vessels for microscopy or flow cytometry
-
Test compound (e.g., this compound)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in the chosen culture vessel and allow them to adhere and grow overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound (e.g., this compound) for the appropriate duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with warm PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.
-
Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze immediately using a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE or PI channel.
-
Plate Reader: Read the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) wavelengths. Calculate the ratio of red to green fluorescence.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
Materials:
-
TMRM dye
-
DMSO
-
Cell culture medium
-
PBS
-
CCCP or FCCP
-
Black, clear-bottom microplates or other appropriate culture vessels
-
Test compound (e.g., this compound)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with the test compound as described in Protocol 1.
-
TMRM Staining:
-
Prepare a 20-500 nM TMRM working solution in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the treatment medium and add the TMRM working solution.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing (Optional but Recommended): Gently wash the cells once with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium or PBS and image the cells immediately using a fluorescence microscope with a TRITC or similar filter set.
-
Flow Cytometry: Detach cells, resuspend in PBS, and analyze using a flow cytometer, detecting the red fluorescence.
-
Plate Reader: Read the fluorescence intensity (Ex/Em ~548/574 nm).
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams are provided.
Caption: A generalized workflow for assessing mitochondrial membrane potential (ΔΨm).
Caption: The central role of mitochondrial membrane potential loss in the intrinsic apoptotic pathway.
Application Notes and Protocols for In Vivo Administration of A-1208746 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1208746 is a potent and selective antagonist of Retinol-Binding Protein 4 (RBP4). Elevated levels of RBP4 in circulation have been associated with insulin resistance, type 2 diabetes, and other metabolic disorders. By antagonizing RBP4, this compound is a promising therapeutic candidate for these conditions. These application notes provide a detailed protocol for the in vivo administration of this compound to mouse models for preclinical efficacy and pharmacokinetic studies. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and RBP4 antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in mice.
Table 1: Dosing and Administration
| Parameter | Recommendation |
| Mouse Strain | C57BL/6J (or other relevant disease model) |
| Age | 8-12 weeks |
| Sex | Male or Female (as per study design) |
| Route of Administration | Oral gavage (p.o.) |
| Dosage Range | 1 - 50 mg/kg |
| Frequency | Once daily (q.d.) |
| Vehicle | 0.5% (w/v) Methylcellulose in sterile water |
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value | Unit |
| Bioavailability (F%) | > 30 | % |
| Tmax | 2-4 | hours |
| Cmax | 500 - 2000 | ng/mL |
| Half-life (t1/2) | 6-8 | hours |
| Clearance (CL) | 5 - 15 | mL/min/kg |
Experimental Protocols
Formulation of this compound Dosing Solution
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the appropriate volume of 0.5% methylcellulose to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization.
-
Visually inspect the solution to ensure it is a uniform suspension before administration.
-
Prepare the dosing solution fresh daily.
In Vivo Administration Protocol
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Formulated this compound dosing solution
-
Vehicle control (0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Acclimate the mice to the housing conditions for at least one week prior to the experiment.
-
Randomly assign mice to treatment and vehicle control groups.
-
Weigh each mouse immediately before dosing to calculate the precise volume of the dosing solution to be administered. The typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse and administer the calculated volume of this compound suspension or vehicle control via oral gavage.
-
Monitor the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.
-
For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via tail vein or retro-orbital bleeding.
-
For efficacy studies, continue daily dosing for the duration of the experiment as dictated by the study design.
Visualizations
RBP4 Signaling Pathway
Caption: this compound antagonizes the RBP4 signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Application Notes and Protocols for Measuring Caspase-3/7 Activation by A-1208746
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activation of caspase-3 and caspase-7 induced by the selective MCL-1 inhibitor, A-1208746. The following sections include an overview of the mechanism of action, protocols for common assays, and a summary of expected results based on available literature.
Introduction
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway. This cascade of events culminates in the activation of effector caspases, including caspase-3 and caspase-7, which are key executioners of apoptosis.[1][2] Measuring the activation of these caspases is a critical step in evaluating the pro-apoptotic efficacy of this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by inhibiting MCL-1, a key regulator of the intrinsic apoptosis pathway. This inhibition leads to the release of pro-apoptotic proteins, triggering a series of mitochondrial events that result in the activation of caspase-9, which in turn activates the executioner caspases-3 and -7.
Quantitative Data Summary
The following table summarizes the quantitative data available for the activity of this compound in the MCL-1-dependent H929 multiple myeloma cell line.
| Parameter | Cell Line | Value | Reference |
| Cell Killing IC50 | H929 | Low-μM range | [1] |
| Cytochrome c Release | H929 | Observed at ≥ 3 μM after 4 hours | [1] |
| Caspase-3/7 Activation | H929 | Observed after 4 hours of treatment | [1] |
Experimental Protocols
Two primary methods for measuring caspase-3/7 activation are detailed below: a luminescence-based plate reader assay for quantitative analysis and western blotting for a qualitative and semi-quantitative assessment of caspase cleavage.
Protocol 1: Luminescence-Based Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol provides a sensitive and high-throughput method to quantify caspase-3/7 activity in cells treated with this compound.
Materials:
-
This compound compound
-
MCL-1 dependent cell line (e.g., H929)
-
Cell culture medium and supplements
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Plate-reading luminometer
-
Pan-caspase inhibitor (e.g., Q-VD-OPh) as a negative control
Workflow:
Procedure:
-
Cell Seeding: Seed H929 cells in a white-walled 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a dilution series of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., staurosporine)
-
Negative control: Co-treatment of this compound with a pan-caspase inhibitor (e.g., 50 µM Q-VD-OPh) to confirm caspase-dependent apoptosis.
-
-
Add the diluted compounds and controls to the respective wells.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Plot the fold-change in activity against the concentration of this compound to generate a dose-response curve.
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol allows for the specific detection of the cleaved (active) form of caspase-3, providing a qualitative and semi-quantitative confirmation of apoptosis induction.
Materials:
-
This compound compound
-
MCL-1 dependent cell line (e.g., H929)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Cell Treatment and Lysis:
-
Seed H929 cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for 4 hours. Include vehicle and positive controls.
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.
-
Data Analysis:
-
The presence of bands at approximately 17 and 19 kDa for cleaved caspase-3 indicates apoptosis.
-
Densitometry can be used to semi-quantify the levels of cleaved caspase-3 relative to the loading control.
Conclusion
The provided protocols offer robust methods for assessing the activation of caspase-3/7 in response to treatment with the MCL-1 inhibitor this compound. The choice of assay will depend on the specific experimental needs, with the luminescence-based assay being ideal for high-throughput screening and quantitative analysis, while western blotting provides specific confirmation of caspase cleavage. Together, these techniques are essential for characterizing the pro-apoptotic activity of this compound and similar compounds in drug development.
References
Application Notes and Protocols for Studying Mcl-1 Dependent Cancers Using A-1208746
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers and is frequently associated with resistance to conventional chemotherapies and targeted agents. This makes Mcl-1 a compelling therapeutic target for the development of novel anticancer drugs. A-1208746 is a potent and selective small molecule inhibitor of Mcl-1, demonstrating a high binding affinity with a Ki of 0.454 nM[1][2][3]. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bim and Bak, thereby unleashing the apoptotic cascade in cancer cells that are dependent on Mcl-1 for their survival.
These application notes provide a comprehensive guide for utilizing this compound as a tool compound to investigate Mcl-1 dependent cancers. Detailed protocols for key in vitro assays are provided to enable researchers to assess the efficacy and mechanism of action of this compound in relevant cancer cell models.
Mcl-1 Signaling and Therapeutic Intervention
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. In many cancers, the overexpression of Mcl-1 creates a dependency, where the cancer cells' survival is contingent upon the continuous sequestration of these pro-apoptotic factors. This compound directly counteracts this by competitively binding to the BH3 groove of Mcl-1, liberating pro-apoptotic proteins and triggering apoptosis.
References
Application Notes and Protocols for Assessing the Efficacy of a Novel Anti-Cancer Agent (e.g., A-1208746) in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of novel anti-cancer agents is a critical component of preclinical drug development.[1][2] This process typically involves a series of in vitro and in vivo studies designed to assess the compound's efficacy and mechanism of action.[2] These application notes provide a generalized, comprehensive protocol for evaluating the efficacy of a hypothetical anti-cancer compound, termed A-1208746, in solid tumor models. Due to the absence of specific information on "this compound," this protocol outlines standard, robust methodologies that can be adapted for any new chemical entity. The protocols described herein cover essential in vitro assays for determining cellular responses and in vivo studies using xenograft models to evaluate anti-tumor activity in a physiological context.[3][4]
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and tumor growth. This compound is hypothesized to be an inhibitor of this RTK.
References
- 1. researchgate.net [researchgate.net]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing A-1208746 for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, A-1208746, to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents programmed cell death (apoptosis). By binding to and inhibiting MCL-1, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK. This results in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent activation of caspases, ultimately executing the apoptotic program.[1][2]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
The optimal concentration of this compound is highly dependent on the cell line being studied. While specific data for this compound is limited in publicly available literature, data from closely related potent and selective MCL-1 inhibitors can provide a starting point for optimization. For example, in chronic lymphocytic leukemia (CLL) cells, the similar MCL-1 inhibitor A-1210477 showed a concentration-dependent increase in apoptosis after 24 hours of treatment.[1] Another MCL-1 inhibitor, AZD-5991, induced apoptosis in anaplastic large cell lymphoma (ALCL) cell lines at a concentration of 300 nM.[3] It is recommended to perform a dose-response experiment starting from a low nanomolar range to a high micromolar range to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound to induce apoptosis can vary between cell types and is also dependent on the concentration used. Typically, apoptosis can be observed within 12 to 48 hours of treatment.[3] A time-course experiment is recommended to determine the ideal endpoint for your specific experimental setup. Shorter incubation times may be sufficient at higher concentrations, while lower concentrations might require longer exposure.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
Apoptosis can be confirmed through various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
PARP Cleavage: Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP) is another indicator of caspase activation and apoptosis.[1]
-
Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.
Quantitative Data Summary
The following table summarizes the effective concentrations of potent and selective MCL-1 inhibitors, which can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Concentration | Incubation Time | Apoptotic Effect |
| A-1210477 | Chronic Lymphocytic Leukemia (CLL) | 3 µM | 24 hours | 34% Annexin V Positive Cells |
| 10 µM | 24 hours | 44% Annexin V Positive Cells | ||
| 30 µM | 24 hours | 66% Annexin V Positive Cells | ||
| AZD-5991 | Anaplastic Large Cell Lymphoma (ALCL) | 300 nM | 12 hours | Induction of Caspase 3/7 Activity |
Note: This data is for MCL-1 inhibitors structurally and functionally similar to this compound and should be used as a guideline for determining the optimal experimental conditions for this compound.[1][3]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A common starting range is from 1 nM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Induction and Analysis by Annexin V/PI Staining
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the MTT assay) and a vehicle control for the optimized duration.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | Suboptimal drug concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inappropriate incubation time: The incubation time may be too short to observe apoptosis. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point. | |
| Cell line resistance: The cell line may have intrinsic resistance to MCL-1 inhibition. | Consider cell lines with known MCL-1 dependency. Resistance can be due to high expression of other anti-apoptotic proteins like BCL-2 or BCL-xL. Combination therapy with inhibitors of these proteins may be effective. | |
| Compound instability: this compound may be unstable in the cell culture medium. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background apoptosis in control | Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or improper handling. | Ensure proper cell culture techniques, use cells at a consistent and optimal passage number, and maintain a healthy cell culture environment. |
| Vehicle toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final vehicle concentration is low (typically ≤ 0.1%) and consistent across all wells, including the untreated control. | |
| Inconsistent results | Variability in cell density: Inconsistent cell seeding can lead to variable results. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. |
| Assay timing: The timing of reagent addition and measurement can impact results. | Standardize all incubation times and procedural steps. | |
| Potential Off-Target Effects | Cardiotoxicity: MCL-1 inhibitors have been associated with cardiotoxicity in some studies. | While primarily a concern in in vivo studies, be aware of this potential liability. If conducting animal studies, monitor cardiac function. |
Visualizations
References
- 1. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to A-1208746 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the MCL-1 inhibitor, A-1208746, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like BAK and BAX. By inhibiting MCL-1, this compound releases these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and cancer cell death.
Q2: In which cancer types is this compound expected to be effective?
This compound is expected to be most effective in cancers that are dependent on MCL-1 for survival. This includes a variety of hematological malignancies and solid tumors where MCL-1 is overexpressed or amplified. Overexpression of MCL-1 has been linked to poor prognosis and resistance to conventional chemotherapies in several cancers.
Q3: What are the common mechanisms of resistance to MCL-1 inhibitors like this compound?
Resistance to MCL-1 inhibitors can be both intrinsic (pre-existing) and acquired (developed during treatment). Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of MCL-1 by increasing the expression of other anti-apoptotic proteins like BCL-2 and BCL-xL. This is a common mechanism of resistance.
-
Alterations in the MCL-1 protein: Mutations in the MCL1 gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Activation of pro-survival signaling pathways: Activation of pathways such as the ERK signaling pathway can promote cell survival and counteract the pro-apoptotic effects of MCL-1 inhibition.
-
Changes in the tumor microenvironment: Factors secreted by stromal cells in the tumor microenvironment can promote cancer cell survival and reduce sensitivity to MCL-1 inhibitors.
Q4: How can I determine if my cancer cell line is resistant to this compound?
Resistance is typically characterized by a significantly higher half-maximal inhibitory concentration (IC50) value compared to sensitive cell lines.[1][2] A common threshold for defining resistance is a 3-fold or higher increase in the IC50 value.[3] You can determine the IC50 by performing a dose-response cell viability assay.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay to confirm the IC50 shift. Compare with the IC50 of the parental cell line. 2. Analyze Protein Expression: Use Western blotting to check for upregulation of other anti-apoptotic proteins like BCL-2 and BCL-xL. 3. Sequence MCL-1: Sequence the MCL1 gene to check for potential mutations in the drug-binding domain. 4. Assess Pro-survival Signaling: Investigate the activation status of pro-survival pathways like ERK/MAPK through phosphoprotein analysis. |
| Suboptimal Experimental Conditions | 1. Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. 2. Optimize Cell Seeding Density: Cell density can influence drug sensitivity. Perform a titration of cell seeding numbers to find the optimal density for your assay. 3. Check Assay Reagents and Protocol: Ensure that your cell viability assay reagents are not expired and that the protocol is being followed correctly. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
Issue 2: My cell line shows intrinsic resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| High Expression of Other Anti-Apoptotic Proteins | 1. Profile Bcl-2 Family Proteins: Perform Western blotting or quantitative proteomics to determine the relative expression levels of MCL-1, BCL-2, and BCL-xL. High levels of BCL-2 or BCL-xL may indicate a dependency on these proteins for survival. 2. Combination Therapy: Test the synergistic effects of this compound with a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-xL inhibitor. |
| Constitutively Active Pro-survival Pathways | 1. Pathway Analysis: Use phosphoproteomics or Western blotting for key signaling nodes (e.g., p-ERK, p-AKT) to identify activated pro-survival pathways. 2. Targeted Combination: Combine this compound with inhibitors of the identified activated pathways (e.g., an ERK inhibitor). |
| Low MCL-1 Dependence | 1. Functional Assays: Use techniques like BH3 profiling to functionally assess the dependence of your cell line on different anti-apoptotic proteins. 2. Alternative Therapeutic Strategies: If the cells are not dependent on MCL-1 for survival, consider targeting other vulnerabilities. |
Quantitative Data Summary
Table 1: Example IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines. [2]
| Cell Line | Drug | IC50 (µM) | Resistance Ratio |
| A2780 (Parental) | Cisplatin | 1.0 | - |
| A2780AD (Resistant) | Cisplatin | 4.6 | 4.6 |
| 2008 (Parental) | Cisplatin | 0.5 | - |
| 2008DDP (Resistant) | Cisplatin | 8.0 | 16.0 |
This table illustrates how resistance is quantified using IC50 values and resistance ratios. Researchers should generate similar tables for this compound in their cell lines of interest.
Table 2: Template for Characterizing this compound Resistant Cell Lines.
| Cell Line | This compound IC50 (nM) | Fold Resistance | Relative MCL-1 Expression | Relative BCL-2 Expression | Relative BCL-xL Expression | p-ERK/Total ERK Ratio |
| Parental | e.g., 50 | 1 | 1.0 | 1.0 | 1.0 | 1.0 |
| Resistant Clone 1 | e.g., 500 | 10 | e.g., 0.9 | e.g., 5.2 | e.g., 1.1 | e.g., 1.2 |
| Resistant Clone 2 | e.g., 750 | 15 | e.g., 1.1 | e.g., 1.3 | e.g., 6.8 | e.g., 1.0 |
| Resistant Clone 3 | e.g., 600 | 12 | e.g., 1.0 | e.g., 1.1 | e.g., 1.2 | e.g., 4.5 |
This template can be used to systematically document the characteristics of generated resistant cell lines.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations.[4][5]
Materials:
-
Parental cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. It is crucial to allow the cells to recover and resume proliferation before each subsequent dose increase. This process can take several months.
-
Isolation of Resistant Clones: Once a cell population can proliferate in a high concentration of this compound (e.g., >1 µM or at least 10-fold higher than the parental IC50), isolate single-cell clones using limiting dilution or cell sorting.[4]
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by determining the new IC50 for this compound. A significant increase (e.g., >3-fold) confirms resistance.[3]
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.
-
Perform molecular characterization as described in the troubleshooting guides (e.g., Western blotting for Bcl-2 family proteins, sequencing of MCL1).
-
Protocol 2: Synergism Study with Combination Therapy
This protocol is for assessing the synergistic effect of this compound with another anti-cancer agent (e.g., a BCL-2 inhibitor) using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest (parental or this compound-resistant)
-
This compound
-
Second anti-cancer agent (e.g., Venetoclax)
-
96-well plates
-
Reagents for cell viability assay
Procedure:
-
Determine Single-Agent IC50s: Determine the IC50 values for both this compound and the second agent individually.
-
Set up Combination Doses: Prepare serial dilutions of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values.
-
Treat Cells: Seed cells in 96-well plates and treat them with:
-
This compound alone (multiple concentrations)
-
The second agent alone (multiple concentrations)
-
The combination of both agents (multiple concentrations at a fixed ratio)
-
Vehicle control (e.g., DMSO)
-
-
Measure Cell Viability: After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI values from the dose-response data.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Intrinsic apoptotic pathway and the action of this compound.
Caption: Key pathways leading to resistance to this compound.
Caption: A logical workflow for addressing this compound resistance.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-1208746 and PIM Kinase Inhibitors
Disclaimer: The compound "A-1208746" is not extensively documented in publicly available scientific literature. This guide focuses on the broader class of PIM kinase inhibitors, to which this compound may belong, to address potential off-target effects and mitigation strategies. The information provided is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are PIM kinases and why are they targeted in research and drug development?
A1: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][] They are downstream of multiple oncogenic signaling pathways, such as the JAK/STAT pathway.[3] Overexpression of PIM kinases is observed in various cancers, making them a significant target for therapeutic intervention.[1]
Q2: What are "off-target" effects in the context of kinase inhibitors?
A2: Off-target effects occur when a kinase inhibitor binds to and affects kinases other than its intended target. This can lead to unexpected cellular responses, toxicity, or misleading experimental results. These effects arise because the ATP-binding pocket, the target for many inhibitors, is highly conserved across the kinome.
Q3: I am observing high levels of cytotoxicity with my PIM kinase inhibitor, even at concentrations that should be selective. What could be the cause?
A3: High cytotoxicity can stem from several factors:
-
On-target toxicity: The targeted PIM kinase may be essential for the survival of your specific cell line.
-
Off-target inhibition: The inhibitor may be affecting other essential kinases. For example, the PIM kinase inhibitor SGI-1776 is also known to potently inhibit FLT3.[4][5]
-
Compound solubility issues: The compound may be precipitating in your cell culture media, leading to non-specific effects.
Q4: My experimental results are inconsistent or unexpected when using a PIM kinase inhibitor. What should I investigate?
A4: Inconsistent results can be due to several factors:
-
Activation of compensatory signaling pathways: Inhibition of PIM kinases can sometimes lead to the activation of other survival pathways.
-
Inhibitor instability: The inhibitor may not be stable under your experimental conditions (e.g., in media at 37°C).
-
Cell line-specific effects: The observed effects may be unique to the genetic background of your chosen cell line.
-
Variable enzyme activity: Ensure consistent experimental conditions, such as ATP concentration, as this can affect inhibitor potency.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
-
Problem: You observe a cellular phenotype that is not consistent with the known functions of PIM kinases.
-
Troubleshooting Steps:
-
Dose-Response Correlation: Perform a dose-response experiment to determine if the unexpected phenotype is dependent on the inhibitor concentration.
-
Use an Orthogonal Inhibitor: Employ a structurally different inhibitor that targets PIM kinases. If the unexpected phenotype is not replicated, it is likely an off-target effect of the original compound.
-
Rescue Experiment: Transfect cells with a drug-resistant mutant of the PIM kinase. This should rescue the on-target effects but not the off-target effects.[6]
-
Issue 2: Lack of Efficacy Despite Confirmed PIM Inhibition
-
Problem: You have confirmed target engagement and inhibition of PIM kinase activity, but you do not observe the expected downstream effects (e.g., apoptosis, cell cycle arrest).
-
Troubleshooting Steps:
-
Cell Line Dependency: Your cell line may not be dependent on PIM kinase signaling for survival. Test the inhibitor in a panel of cell lines with varying PIM expression levels.
-
Redundant Pathways: Other signaling pathways may be compensating for the loss of PIM kinase activity. Investigate the activation of parallel pathways like the PI3K/AKT/mTOR pathway.[7]
-
Time-Course Experiment: The cellular response may be delayed. Perform a time-course experiment to observe effects at different time points.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of Select PIM Kinase Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Known Off-Targets | Off-Target IC50 / Kd (nM) |
| AZD1208 | PIM-1 | IC50: 0.4, Ki: 0.1[8] | Multiple kinases inhibited >50% in a panel of 442[8] | Kd values for 13 other kinases were determined, though specific values are not detailed in the provided search results. |
| PIM-2 | IC50: 5.0, Ki: 1.92[8] | |||
| PIM-3 | IC50: 1.9, Ki: 0.4[8] | |||
| SGI-1776 | PIM-1 | IC50: 7[4][9][10] | FLT3 | IC50: 44[4][5] |
| PIM-2 | IC50: 363[4][9][10] | Haspin | IC50: 34[10] | |
| PIM-3 | IC50: 69[4][9][10] | |||
| CX-6258 | PIM-1 | IC50: 5[11] | FLT3 | IC50: 134[11][12] |
| PIM-2 | IC50: 25[11] | Haspin | Activity noted, but IC50 not specified in search results.[11] | |
| PIM-3 | IC50: 16[11][12] |
IC50: The concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki: Inhibition constant. Kd: Dissociation constant. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a PIM kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified kinases (e.g., radiometric or luminescence-based assays).[13][14][15]
-
Assay Performance: The service provider will perform the kinase assays in the presence of your compound and a control (e.g., DMSO).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase in the panel. Follow-up dose-response curves should be generated for any kinases that show significant inhibition to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PIM kinase inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the PIM kinase inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).[16][17]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[16]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble PIM kinase remaining at each temperature by Western blotting.[16]
-
Data Analysis: A shift in the thermal stability of the PIM kinase in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 3: Rescue Experiment with a Resistant Mutant
Objective: To distinguish between on-target and off-target effects of a PIM kinase inhibitor.
Methodology:
-
Generate Resistant Mutant: Introduce a mutation into the PIM kinase gene that confers resistance to the inhibitor. This can be done using site-directed mutagenesis.
-
Transfection: Transfect cells with a plasmid expressing either the wild-type PIM kinase or the resistant mutant.
-
Inhibitor Treatment: Treat both sets of transfected cells with the PIM kinase inhibitor.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, phosphorylation of a downstream target).
-
Data Analysis: If the phenotype is rescued in the cells expressing the resistant mutant, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.[6]
Visualizations
Caption: PIM Kinase Signaling Pathway.
Caption: Workflow for Mitigating Off-Target Effects.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving A-1208746 stability in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and use of the MCL-1 inhibitor, A-1208746, in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), with a Ki of 0.454 nM.[1][2] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptosis pathway.[3] This process includes the depolarization of the mitochondrial membrane and subsequent activation of caspase-3 and -7, ultimately resulting in cancer cell death.[2] this compound belongs to the indole-2-carboxylic acid class of compounds.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What are the general storage guidelines for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. General storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
These are general guidelines; for specific product lots, always refer to the Certificate of Analysis (COA) provided by the supplier.[4][5]
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media. What can I do?
Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions. Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your cell culture medium.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent toxicity to cells.[4][5]
-
Use of Co-solvents: For in vivo studies or challenging in vitro setups, co-solvents like PEG300, Tween-80, or carboxymethyl cellulose (CMC) can be used to improve solubility.[5]
-
Warming: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious as prolonged exposure to heat can degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[4][5] Re-evaluate the efficacy of solutions stored for more than one month at -20°C.[4][5] |
| Precipitation in Media: The compound has precipitated out of the final working solution. | Visually inspect the final working solution for any precipitate. If observed, prepare a fresh solution using the stepwise dilution method. Consider filtering the final working solution through a 0.22 µm sterile filter if you suspect fine precipitates.[4] | |
| Incorrect Concentration: Errors in calculation during stock or working solution preparation. | Double-check all calculations using a molarity calculator. Ensure the molecular weight used is correct. | |
| High background in apoptosis assays | DMSO Toxicity: The final DMSO concentration in the cell culture is too high. | Ensure the final DMSO concentration is less than 0.5%.[4][5] Include a vehicle control (media with the same final DMSO concentration) in your experiments to assess solvent effects. |
| Compound Autofluorescence: The compound itself might be fluorescent at the wavelengths used for detection. | Run a control with this compound alone (no cells or assay reagents) to check for autofluorescence. If significant, consider using an alternative assay or adjusting the spectral settings of your detection instrument. | |
| Variability between experiments | Inconsistent Solution Preparation: Differences in how the working solution is prepared each time. | Standardize the protocol for preparing working solutions, including the dilution steps and final solvent concentration. |
| Cell Culture Conditions: Variations in cell density, passage number, or growth phase. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| pH Instability of Media: Changes in the pH of the cell culture media can affect compound stability and cell health. | Ensure the cell culture media is properly buffered and the CO2 level in the incubator is maintained at the recommended level for your media formulation.[6] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
In a sterile environment (e.g., a biosafety cabinet), add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for a short period can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
-
2. Caspase-3/-7 Activity Assay in H929 Cells
This protocol is adapted from studies using this compound to induce apoptosis.[2]
-
Materials:
-
H929 multiple myeloma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Caspase-3/-7 assay kit (e.g., a fluorometric or luminometric kit)
-
96-well cell culture plates (white or black, depending on the assay kit)
-
Plate reader capable of measuring fluorescence or luminescence
-
-
Procedure:
-
Seed H929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A typical concentration range to test is 0.1 to 10 µM.[2] Remember to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).
-
Add the desired final concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 4 hours).[2]
-
Following the manufacturer's instructions for your specific caspase-3/-7 assay kit, add the assay reagent to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Visualizations
Caption: MCL-1 signaling pathway and the mechanism of action of this compound.
Caption: General workflow for a caspase-3/-7 activity assay using this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: In Vivo Delivery of SMI-42
Welcome to the technical support center for SMI-42. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges associated with the in vivo delivery of this novel small molecule inhibitor.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during in vivo studies with SMI-42.
Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Temperature effects. | - Test the solubility of SMI-42 in a panel of biocompatible vehicles.[1][2][3]- Adjust the pH of the formulation if SMI-42 has ionizable groups.[4]- Prepare formulations at room temperature or gently warm if the compound's stability allows. |
| Inconsistent Dosing | - Inhomogeneous suspension.- Precipitation of the compound over time.- Inaccurate pipetting or dosing volume. | - Ensure the formulation is a homogenous suspension before each administration by vortexing or sonicating.- Prepare fresh formulations daily or assess the stability of the formulation over time.- Use calibrated equipment for all measurements and dosing procedures.[5] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor bioavailability (low absorption, rapid metabolism/clearance).[5][6][7]- Insufficient target engagement. | - Conduct a pilot pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of SMI-42.[5]- Perform a pharmacodynamic (PD) study to measure target engagement at the site of action.[5] |
| Unexpected Toxicity | - Vehicle-related toxicity.- Off-target effects of SMI-42.- Compound precipitating in tissues. | - Always include a vehicle-only control group in your study.[1][2]- Conduct a maximum tolerated dose (MTD) study to establish a safe dosing range.[5]- Perform histopathology on major organs to look for signs of compound precipitation or tissue damage. |
| High Inter-Animal Variability in Exposure | - Inconsistent formulation administration.- Genetic or metabolic differences in the animal population.- Food effects on absorption. | - Refine and standardize the dosing procedure.- Increase the number of animals per group to improve statistical power.- Control for food intake by fasting animals before dosing if appropriate for the study design. |
SMI-42 Properties and Formulation Data (Hypothetical)
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| Solubility in Common Vehicles (mg/mL) | |
| Saline | < 0.01 |
| 5% DMSO in Saline | 0.1 |
| 10% Solutol HS 15 in Water | 1.5 |
| 20% Captisol® in Water | 2.0 |
| Corn Oil | 5.0 |
| Recommended Formulation | 1% Carboxymethylcellulose, 0.5% Tween 80 in water (suspension) |
Pilot Pharmacokinetic Data in Mice (Hypothetical)
(10 mg/kg, Oral Gavage)
| PK Parameter | Value |
| Cmax (ng/mL) | 350 ± 85 |
| Tmax (hr) | 2.0 |
| AUC (0-24h) (ng*hr/mL) | 1800 ± 450 |
| Bioavailability (%) | 15 |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right vehicle for my in vivo study with a poorly soluble compound like SMI-42?
A1: The selection of an appropriate vehicle is critical for the successful delivery of a poorly soluble compound.[1][2] The ideal vehicle should solubilize or suspend the compound without causing toxicity to the animal.[1][3] It is recommended to perform a solubility screen with a panel of commonly used vehicles. For oral administration of poorly soluble compounds, suspension formulations using agents like carboxymethylcellulose (CMC) with a surfactant such as Tween 80 are common.[2] For parenteral routes, co-solvents like polyethylene glycol (PEG) or cyclodextrins may be considered, but their potential for toxicity should be evaluated.[1][2]
Q2: I'm observing precipitation of SMI-42 in my formulation. What can I do?
A2: Precipitation can lead to inaccurate dosing and poor bioavailability. To address this, consider the following:
-
Particle Size Reduction: Micronization or nanocrystal formulations can improve the dissolution rate and stability of suspensions.[8][9]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can enhance solubility.[4][10]
-
pH Adjustment: If SMI-42 has ionizable groups, adjusting the pH of the formulation can increase its solubility.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can be effective.[9][11]
Q3: Why is a pilot pharmacokinetic (PK) study important, and when should I conduct one?
A3: A pilot PK study is crucial for understanding how your compound is absorbed, distributed, metabolized, and excreted (ADME) in the animal model.[5] It helps to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and overall exposure (AUC).[5] This information is essential for designing effective efficacy studies and interpreting the results. It is recommended to conduct a pilot PK study early in the drug development process, before launching large-scale efficacy or toxicology studies.
Q4: My in vivo study with SMI-42 showed unexpected toxicity. How can I determine the cause?
A4: Unexpected toxicity can arise from the compound itself, the vehicle, or their interaction. To investigate this:
-
Review the dose: Was the administered dose appropriate based on in vitro data and any available MTD studies?[5]
-
Examine the vehicle control group: Did the animals in the vehicle-only group show any adverse effects?[1][2] This will help differentiate between vehicle- and compound-related toxicity.
-
Perform histopathology: A microscopic examination of tissues can reveal organ-specific toxicity or compound precipitation.
-
Consider off-target effects: In vitro screening against a panel of common off-targets can provide insights into potential mechanisms of toxicity.
Q5: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are both important?
A5: Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion).[5] It answers the question: "Is the drug getting to its target?" Pharmacodynamics (PD) describes what the drug does to the body (the biological and physiological effects of the drug). It answers the question: "Is the drug having the desired effect on its target?"[5] Both are essential for establishing a dose-response relationship and for optimizing the therapeutic window of a new compound.
Experimental Protocols
Preparation of a Suspension Formulation for Oral Gavage
-
Calculate the required amount of SMI-42 and vehicle components. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you will need a formulation concentration of 1 mg/mL.
-
Prepare the vehicle. For a 1% CMC, 0.5% Tween 80 vehicle, dissolve the Tween 80 in water first, then slowly add the CMC while stirring until a homogenous solution is formed.
-
Weigh the required amount of SMI-42 powder.
-
Triturate the powder with a small amount of the vehicle to create a uniform paste. This helps to ensure the particles are well-wetted.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.
-
Store the formulation appropriately and re-homogenize before each use.
Pilot Pharmacokinetic (PK) Study in Mice
-
Animal Acclimation: Acclimate the animals to the facility for at least 3-5 days before the study.
-
Dosing: Administer SMI-42 via the desired route (e.g., oral gavage) at a single dose level to a cohort of mice (typically 3-5 mice per time point).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Typically, a sparse sampling design is used where each animal is sampled at a few time points.
-
Plasma Preparation: Process the blood samples to isolate plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of SMI-42 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, etc.).
Visualizations
Caption: Troubleshooting workflow for in vivo studies.
Caption: Hypothetical signaling pathway for SMI-42.
Caption: Workflow for a pilot pharmacokinetic study.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
refining A-1208746 treatment duration for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing A-1208746, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family. It exhibits high binding affinity to MCL-1, with a reported Ki of 0.454 nM.[1] The primary mechanism of action of this compound involves binding to the BH3-binding groove of MCL-1, thereby disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BIM. This disruption liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases.[2][3]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound is most effective in cancer cell lines that are dependent on MCL-1 for survival. A number of hematological and solid tumor cell lines have been identified as MCL-1 dependent. Efficacy has been demonstrated in multiple myeloma (e.g., H929), non-small cell lung cancer (e.g., H2110, H23), and acute myeloid leukemia (e.g., MOLM-13, MV4-11) cell lines.[2][4][5] The sensitivity of a particular cell line to this compound should be experimentally determined.
Q3: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has shown synergistic effects when combined with other Bcl-2 family inhibitors. Notably, it can be used with navitoclax (ABT-263), a BCL-2/BCL-xL inhibitor, to overcome resistance and enhance apoptosis in various cancer cell lines.[3][6] This combination therapy approach can be particularly effective in tumors that rely on multiple anti-apoptotic proteins for survival.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations are required. One common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for oral administration is a suspension in 10% DMSO and 90% corn oil.[7][8] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to ensure stability and efficacy.
Q5: What are the expected off-target effects of this compound?
This compound is a highly selective inhibitor for MCL-1, with over 100-fold selectivity against other Bcl-2 family members like BCL-2 and BCL-xL.[8] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to perform dose-response experiments to identify the optimal concentration range that elicits on-target effects while minimizing off-target activities.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low induction of apoptosis | Cell line is not dependent on MCL-1 for survival. | Screen a panel of cell lines to identify those with MCL-1 dependency. Perform BH3 profiling to assess the apoptotic priming of your cells. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration (IC50) for your cell line. | |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound degradation. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. | |
| High background in apoptosis assays | Spontaneous apoptosis in control cells. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Avoid over-confluency. |
| Reagent issues. | Use fresh assay reagents and follow the manufacturer's protocol carefully. Include appropriate positive and negative controls. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of the compound and reagents. | |
| Compound precipitation in media. | Check the final DMSO concentration in the culture medium; it should typically be below 0.5%. Visually inspect for any precipitation after adding the compound to the media. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
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MCL-1 dependent cancer cell lines (e.g., H929)
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Opaque-walled 96-well plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
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Prepare serial dilutions of this compound in culture medium.
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Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
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MCL-1 dependent cancer cell lines
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White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
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Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described in the cell viability assay protocol.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Equilibrate the plate to room temperature for 30 minutes.
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Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells using a plate shaker for 30 seconds.
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Incubate the plate at room temperature for 1 to 2 hours, protected from light.[9]
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Measure the luminescence of each well using a luminometer.
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Express the caspase activity as a fold change relative to the untreated control.
Western Blotting for Bcl-2 Family Proteins
This protocol allows for the analysis of changes in the expression levels of key Bcl-2 family proteins following treatment with this compound.
Materials:
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This compound
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MCL-1 dependent cancer cell lines
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-MCL-1, anti-BIM, anti-BAK, anti-cleaved PARP, anti-cleaved Caspase-3)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Treat cells with this compound as desired.
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Harvest and lyse the cells in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Analyze the band intensities to determine changes in protein expression, normalizing to a loading control such as GAPDH or β-actin.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | <10 | [2] |
| H2110 | Non-Small Cell Lung Cancer | <10 | [2] |
| H23 | Non-Small Cell Lung Cancer | <10 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | ~1 | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~1 | [4] |
| HL-60 | Acute Myeloid Leukemia | ~1 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 | [4] |
Visualizations
Caption: this compound mechanism of action in the intrinsic apoptosis pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A-1210477 | MCL-1 (Myeloid cell leukemia-1) inhibitor | CAS 1668553-26-1 | Buy A-1210477 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. HSP90 inhibitor NVP-AUY922 enhances TRAIL-induced apoptosis by suppressing the JAK2-STAT3-Mcl-1 signal transduction pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing A-1208746-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, A-1208746. The focus is to address the potential for this compound-induced cytotoxicity in non-cancerous cells and provide guidance on how to manage it during experiments.
Troubleshooting Guides
Problem 1: Significant cytotoxicity observed in my non-cancerous control cell line at concentrations effective against my cancer cells.
Question: Why is this compound causing toxicity in my normal cells, and how can I mitigate this?
Answer: this compound is a potent inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein crucial for the survival of many cell types, not just cancerous ones. Therefore, on-target cytotoxicity in non-cancerous cells that are dependent on MCL-1 for survival is an expected outcome. This is particularly relevant for hematopoietic stem and progenitor cells, which are known to rely on MCL-1. While comprehensive data on a wide range of non-cancerous cells is limited, it is crucial to establish a therapeutic window for your specific cell models.
Troubleshooting Steps:
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Confirm the On-Target Effect:
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Western Blot: Confirm that this compound treatment leads to the dissociation of MCL-1 from its pro-apoptotic binding partners (e.g., BIM, BAK) in your non-cancerous cells.
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Caspase Activation: Measure the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway induced by this compound.
-
-
Determine a Therapeutic Window:
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Dose-Response Curves: Generate precise IC50 values for both your cancer and non-cancerous cell lines using a cell viability assay such as MTT or LDH. This will quantitatively define the therapeutic window.
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Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of cell death. It's possible that shorter exposure times are sufficient to kill cancer cells while sparing a larger fraction of normal cells.
-
-
Strategies to Protect Non-Cancerous Cells:
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Growth Factor Supplementation: For specific cell types, supplementation with relevant growth factors might enhance survival signals and counteract the pro-apoptotic effect of MCL-1 inhibition. For example, cytokines that signal through pathways promoting the expression of other anti-apoptotic proteins might offer some protection.
-
Co-culture Systems: If applicable to your experimental model, co-culturing your non-cancerous cells with supporting cell types (e.g., stromal cells) may provide protective signals.
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Problem 2: Inconsistent results in cytotoxicity assays.
Question: I am observing high variability in my cytotoxicity assay results when treating non-cancerous cells with this compound. What could be the cause?
Answer: Inconsistent results in cytotoxicity assays can arise from several factors, ranging from experimental technique to the inherent biology of the cells being studied.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or sparsely seeded cells can exhibit different sensitivities to cytotoxic agents.
-
-
Optimize Assay Protocol:
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Assay Linearity: Ensure that the cell number and assay duration are within the linear range of the chosen cytotoxicity assay (e.g., MTT, LDH).
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Reagent Quality and Preparation: Use fresh, high-quality reagents and prepare them consistently according to the manufacturer's instructions.
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-
Consider the Assay Principle:
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Metabolic vs. Membrane Integrity Assays: Be aware of the principle of your chosen assay. MTT assays measure metabolic activity, which can sometimes be affected by the compound without directly causing cell death. Assays like LDH release, which measure membrane integrity, provide a more direct measure of cytotoxicity. It is often advisable to use two different types of assays to confirm results.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a highly selective and potent small-molecule inhibitor of the anti-apoptotic protein MCL-1. It binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM and BAK. This leads to the activation of BAK and BAX, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Q2: Which non-cancerous cell types are particularly sensitive to this compound?
Q3: Is there evidence of off-target effects of this compound that could contribute to cytotoxicity?
A3: this compound is reported to be a highly selective inhibitor of MCL-1. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target effects, consider performing a kinome scan or a similar broad profiling assay.
Q4: How can I confirm that the cell death I am observing is apoptosis?
A4: You can use several standard assays to confirm apoptotic cell death:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.
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JC-1 Assay: This assay measures the mitochondrial membrane potential, which is lost during the early stages of apoptosis.
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PARP Cleavage: Western blotting for cleaved PARP is another indicator of caspase-mediated apoptosis.
Q5: Are there any known strategies to reverse or rescue this compound-induced cytotoxicity in non-cancerous cells?
A5: Reversal of apoptosis, once initiated, is difficult. The focus should be on prevention and selective protection. As mentioned in the troubleshooting guide, supplementing with specific survival factors that upregulate other anti-apoptotic proteins (like BCL-2 or BCL-XL) might offer some protection, but this needs to be empirically determined for your cell type and could also potentially protect cancer cells.
Data Presentation
Comparative Cytotoxicity of MCL-1 Inhibitors
Disclaimer: Comprehensive IC50 data for this compound in a wide range of non-cancerous human cell lines is not publicly available. The following table includes data for other selective MCL-1 inhibitors (S63845 and AMG-176) as a proxy to provide a general understanding of the potential therapeutic window. This information should be interpreted with caution, and it is crucial to determine the IC50 of this compound in your specific cell systems.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| S63845 | H929 | Multiple Myeloma | < 100 | |
| MOLT-4 | T-cell Leukemia | ~10 | ||
| RPMI-8402 | T-cell Leukemia | ~10 | ||
| Healthy CD34+ Cells | Hematopoietic Progenitor | Not readily killed | ||
| AMG-176 | OPM-2 | Multiple Myeloma | 16 | |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | No significant cell death at 300 nM |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
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Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cytotoxicity Assessment: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
-
3. Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
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Annexin V-FITC/PI apoptosis detection kit (commercially available)
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Binding Buffer (provided in the kit)
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Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar luminescent or colorimetric kit)
-
Opaque-walled 96-well plates (for luminescent assays)
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Luminometer or spectrophotometer
-
-
Procedure:
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Seed cells in an opaque-walled 96-well plate and treat with this compound.
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After treatment, allow the plate to equilibrate to room temperature.
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Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
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Add the reagent to each well in a 1:1 ratio with the cell culture medium.
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Mix gently by orbital shaking for 30-60 seconds.
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Incubate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
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Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Technical Support Center: Strategies to Enhance Bioavailability of Novel Chemical Entities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of investigational compounds. Given that specific data for "A-1208746" is not publicly available, this guide offers a systematic approach to characterizing and improving the bioavailability of novel or poorly described chemical entities.
Frequently Asked Questions (FAQs)
Q1: My compound shows low oral bioavailability in preclinical studies. What are the first steps to troubleshoot this issue?
A1: The initial step is to determine the underlying cause of low bioavailability. The Biopharmaceutics Classification System (BCS) provides a framework for this by categorizing drugs based on their aqueous solubility and intestinal permeability. First, assess the equilibrium solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Concurrently, determine its permeability, for which the Caco-2 permeability assay is a standard in vitro model. The results will help classify your compound and guide the selection of appropriate enhancement strategies.
Q2: How can I improve the bioavailability of a compound with low aqueous solubility?
A2: For compounds with low solubility (BCS Class II or IV), the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Several formulation strategies can be employed, ranging from simple physical modifications to more complex systems. These include particle size reduction, salt formation, and the use of amorphous solid dispersions or lipid-based formulations.[1][2][3][4][5][6][7]
Q3: What strategies are effective for compounds with low intestinal permeability?
A3: For compounds with low permeability (BCS Class III or IV), the focus is on facilitating their transport across the intestinal epithelium. Strategies may involve the use of permeation enhancers, which can transiently and safely alter the permeability of the intestinal barrier.[8] Additionally, some lipid-based formulations can promote lymphatic transport, bypassing first-pass metabolism in the liver and potentially increasing oral bioavailability.[2][3]
Q4: Can a single formulation strategy address both low solubility and low permeability?
A4: Yes, some advanced formulation approaches can simultaneously tackle both issues. For instance, self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can enhance the solubility of a drug while also promoting its absorption.[3][8] Nanoparticle-based formulations can also be engineered to improve both solubility (due to increased surface area) and permeability.[1][7]
Troubleshooting Guide: Low Oral Bioavailability
This guide presents a stepwise approach to identifying the cause of low bioavailability and selecting an appropriate enhancement strategy.
Step 1: Physicochemical and Biopharmaceutical Characterization
The first crucial step is to understand the fundamental properties of your compound.
Table 1: Key Initial Experiments for Characterization
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | Equilibrium Solubility Assay: An excess of the compound is suspended in biorelevant media (e.g., SGF, FaSSIF, FeSSIF) and agitated at 37°C until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified by HPLC-UV or LC-MS/MS. | To determine the intrinsic solubility and identify if dissolution is a limiting factor. |
| Intestinal Permeability | Caco-2 Permeability Assay: Caco-2 cells are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. The compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time. The apparent permeability coefficient (Papp) is calculated. | To assess the rate and extent of drug transport across the intestinal epithelium. |
| LogP/LogD | Shake-Flask Method or HPLC-based Method: The compound is partitioned between octanol and water (or a buffer at a specific pH for LogD). The concentration in each phase is measured to determine the partition coefficient. | To understand the lipophilicity of the compound, which influences both solubility and permeability. |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy: These methods are used to determine the ionization constant(s) of the compound. | To understand the charge state of the compound at different pH values, which significantly impacts its solubility and absorption in the GI tract. |
Step 2: Strategy Selection Based on BCS Classification
Based on the data from Step 1, you can classify your compound and choose a suitable formulation strategy.
Table 2: Formulation Strategies Based on BCS Classification
| BCS Class | Characteristics | Primary Challenge | Recommended Formulation Strategies |
| I | High Solubility, High Permeability | Generally good absorption. Low bioavailability may be due to extensive first-pass metabolism. | Prodrugs to mask metabolically labile groups. |
| II | Low Solubility, High Permeability | Dissolution rate-limited absorption. | Particle size reduction (micronization, nanosizing), salt formation, solid dispersions, lipid-based formulations (SEDDS, SMEDDS), cyclodextrin complexation.[1][2][3][4][5][6][7] |
| III | High Solubility, Low Permeability | Permeability-limited absorption. | Permeation enhancers, lipid-based formulations to promote lymphatic uptake.[3][8] |
| IV | Low Solubility, Low Permeability | Both dissolution and permeability are limiting. | Advanced formulations like SEDDS, SLNs, polymeric nanoparticles. Combination of strategies (e.g., nanosuspension with a permeation enhancer).[3][7][8] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Improving Bioavailability
The following diagram illustrates a typical workflow for addressing low oral bioavailability of a new chemical entity.
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of a novel compound.
Signaling Pathway for Lipid-Based Formulation Absorption
This diagram illustrates how lipid-based formulations can enhance the absorption of lipophilic drugs.
Caption: Mechanism of enhanced drug absorption via lipid-based formulations and lymphatic uptake.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
A-1208746 experimental variability and control measures
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for the experimental compound designated "A-1208746" has not yielded specific information in publicly available scientific literature or databases. This suggests that "this compound" may be an internal development code, a compound that has not yet been publicly disclosed, or potentially an incorrect identifier.
Without foundational information regarding the compound's mechanism of action, primary molecular targets, and established experimental protocols, we are unable to provide a detailed and accurate Technical Support Center as requested. The generation of meaningful troubleshooting guides, frequently asked questions, and validated experimental procedures is contingent on this fundamental data.
To assist you effectively, we require more specific information about this compound. Please provide any of the following details:
-
Chemical Name or IUPAC Name
-
CAS Number
-
Target Protein or Signaling Pathway
-
Compound Class (e.g., kinase inhibitor, receptor agonist/antagonist)
-
Relevant Publications or Patents
Once this information is provided, we will be able to construct a comprehensive Technical Support Center to address potential experimental variability and provide robust control measures for your research with this compound.
Below, we have provided a generalized framework for a technical support center that can be populated once the specific details of this compound are known.
[Proposed Structure for this compound Technical Support Center]
Frequently Asked Questions (FAQs)
-
General Handling and Storage
-
Q1: What is the recommended solvent for reconstituting this compound?
-
Q2: What are the optimal storage conditions for this compound in solid and solution form?
-
Q3: Is this compound sensitive to light or temperature fluctuations?
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In Vitro Assays
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Q4: What is the typical effective concentration range (e.g., IC50, EC50) for this compound in cell-based assays?
-
Q5: Are there known issues with non-specific binding to plasticware or serum proteins?
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Q6: What are the recommended positive and negative controls for experiments involving this compound?
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-
In Vivo Studies
-
Q7: What are the recommended vehicles and routes of administration for this compound in animal models?
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Q8: Are there any known off-target effects or toxicities associated with this compound?
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Troubleshooting Guides
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Issue: High Variability in Assay Results
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Potential Cause 1: Compound Instability.
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Solution: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
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Potential Cause 2: Inconsistent Cell Seeding Density.
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Solution: Ensure uniform cell seeding across all wells and plates. Use a cell counter for accuracy.
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Potential Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of plates for experimental samples. Fill them with media or a buffer to maintain humidity.
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-
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Issue: Lack of Expected Biological Activity
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Potential Cause 1: Incorrect Compound Concentration.
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Solution: Verify the concentration of the stock solution and perform a dose-response curve to determine the optimal concentration.
-
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Potential Cause 2: Low Target Expression in the Cellular Model.
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Solution: Confirm the expression of the target protein in your cell line using techniques like Western blotting or qPCR.
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-
Potential Cause 3: Inactivation by Serum Components.
-
Solution: Test the compound's activity in serum-free or low-serum media.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound Across Various Cell Lines (This table will be populated with specific IC50 or EC50 values once the compound's targets and relevant cell lines are identified.)
| Cell Line | Target Expression | IC50 / EC50 (nM) | Assay Type |
| [Example Cell Line 1] | [High/Low/Endogenous] | [Value] | [e.g., Proliferation, Reporter] |
| [Example Cell Line 2] | [High/Low/Endogenous] | [Value] | [e.g., Proliferation, Reporter] |
Experimental Protocols
(Detailed, step-by-step protocols for key experiments will be provided once the nature of this compound is understood. Examples would include cell viability assays, target engagement assays, and pharmacokinetic analysis.)
Visualizations
(Signaling pathway diagrams, experimental workflows, and logical relationships will be generated using Graphviz once the relevant biological pathways for this compound are identified.)
Example Diagram (Hypothetical Kinase Inhibitor Workflow):
Caption: Experimental workflow for assessing protein phosphorylation.
We look forward to receiving more information about this compound to provide you with a tailored and effective technical support resource.
Validation & Comparative
A Comparative Guide to the Efficacy of A-1208746 and Other Preclinical Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. This has made Mcl-1 a highly attractive target for the development of novel anticancer agents. A-1208746 is a potent and selective small-molecule inhibitor of Mcl-1. This guide provides an objective comparison of the preclinical efficacy of this compound with other notable Mcl-1 inhibitors, including S63845, AZD5991, and AMG-176, supported by available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the binding affinities and cellular potencies of this compound and other selective Mcl-1 inhibitors across various cancer cell lines. These data provide a quantitative basis for comparing their efficacy.
Table 1: Binding Affinity (Ki) of Mcl-1 Inhibitors
| Compound | Ki (nM) for Mcl-1 | Selectivity Notes |
| This compound | 0.454[1] | Potent inhibitor of Mcl-1. |
| S63845 | 0.19[2] | Highly selective for Mcl-1 with no discernible binding to Bcl-2 or Bcl-xL. |
| AZD5991 | <1[3][4] | Over 10,000-fold more selective for Mcl-1 than other Bcl-2 family members.[3][4] |
| AMG-176 | 0.06 | Highly selective for Mcl-1. |
Table 2: Cellular Efficacy (IC50/EC50) of Mcl-1 Inhibitors in Hematological Malignancies
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type |
| This compound | H929 | Multiple Myeloma | Induces apoptosis | Caspase-3/-7 Activation |
| S63845 | H929 | Multiple Myeloma | <100 | Cell Viability |
| MOLP-8 | Acute Myeloid Leukemia | ~30 | Cell Viability | |
| MV4-11 | Acute Myeloid Leukemia | ~20 | Cell Viability | |
| AZD5991 | MOLP-8 | Acute Myeloid Leukemia | 33[3][4] | Caspase Activation (6h) |
| MV4-11 | Acute Myeloid Leukemia | 24[3][4] | Caspase Activation (6h) | |
| MM Cell Lines (7/19) | Multiple Myeloma | <100[3][4] | Caspase Activation | |
| AMG-176 | OPM-2 | Multiple Myeloma | 11.5 (in absence of 5% HS) | CellTiter-Glo |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 100-300 (induces 30-45% cell death at 24h)[5] | Annexin V/PI Staining |
Table 3: Cellular Efficacy (IC50) of Mcl-1 Inhibitors in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| S63845 | Various Solid Tumors | - | Effective as a single agent and in combination |
| AZD5991 | NSCLC & Breast Cancer | - | Shows single-agent activity |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of the data.
Cell Viability Assay (MTS Assay)
Objective: To determine the concentration of an Mcl-1 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Mcl-1 inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of caspases-3 and -7 as an indicator of apoptosis induction.
Materials:
-
Treated and untreated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed and treat cells in a white-walled 96-well plate as described in the cell viability assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction
Objective: To determine if Mcl-1 inhibitors disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).
Materials:
-
Treated and untreated cells
-
Co-IP lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, with protease inhibitors)
-
Anti-Mcl-1 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibodies against Mcl-1, Bak, and Bim (for Western blotting)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Lyse treated and untreated cells with Co-IP lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for Mcl-1, Bak, and Bim. A decrease in the amount of co-immunoprecipitated Bak or Bim in the treated samples indicates that the inhibitor has disrupted the Mcl-1 interaction.
Conclusion
This compound demonstrates potent and selective inhibition of Mcl-1, leading to the induction of apoptosis in Mcl-1-dependent cancer cells. When compared to other preclinical Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176, this compound exhibits comparable potency in terms of its binding affinity. The cellular efficacy of these inhibitors varies depending on the cancer cell line and the specific experimental conditions. The provided data and protocols offer a framework for researchers to further evaluate and compare the therapeutic potential of this compound and other Mcl-1 inhibitors in relevant cancer models. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the efficacy of these promising therapeutic candidates.
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to A-1208746 and S63845 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective MCL-1 inhibitors, A-1208746 and S63845, focusing on their performance in multiple myeloma cell lines. The information presented is based on available preclinical data to assist researchers in making informed decisions for their studies.
Executive Summary
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein in multiple myeloma, making it a key therapeutic target. Both this compound and S63845 are potent and selective inhibitors of MCL-1. However, available data suggests that S63845 exhibits significantly greater potency in inducing apoptosis in multiple myeloma cell lines compared to A-1210477, a close analog of this compound. This guide summarizes the available quantitative data, details the underlying mechanism of action, and provides standardized experimental protocols for the evaluation of these compounds.
Data Presentation
Table 1: In Vitro Efficacy of S63845 in a Panel of Multiple Myeloma Cell Lines
| Cell Line | Subtype/Characteristics | IC50 (µM) of S63845 |
| AMO-1 | Plasmacytoma | < 0.1 |
| DELTA-47 | < 0.1 | |
| FRAVEL | < 0.1 | |
| H929 | Plasmacytoma | < 0.1 |
| JIM-3 | < 0.1 | |
| JJN-3 | Plasmacytoma | < 0.1 |
| KMS-11 | Myeloma | < 0.1 |
| KMS-12-BM | Myeloma | < 0.1 |
| L-363 | Plasmacytoma | < 0.1 |
| LP-1 | < 0.1 | |
| MM.1S | Myeloma | < 0.1 |
| MOLP-2 | Plasmacytoma | < 0.1 |
| MOLP-8 | < 0.1 | |
| OCI-MY5 | Myeloma | < 0.1 |
| OPM-2 | Myeloma | < 0.1 |
| RPMI-8226 | Myeloma | < 0.1 |
| U-266 | Myeloma | < 0.1 |
| KMS-18 | Myeloma | 0.1 - 1.0 |
| KMS-20 | 0.1 - 1.0 | |
| KMS-21 | 0.1 - 1.0 | |
| KMS-26 | 0.1 - 1.0 | |
| KMS-28 | 0.1 - 1.0 | |
| OCI-MY7 | 0.1 - 1.0 | |
| ANBL-6 | > 1.0 | |
| KMM-1 | > 1.0 |
Data compiled from a study that screened 25 multiple myeloma cell lines.[1]
Table 2: Comparative Profile of this compound and S63845
| Feature | This compound / A-1210477* | S63845 |
| Target | MCL-1 | MCL-1 |
| Binding Affinity (Ki) | 0.454 nM (this compound) | Not explicitly stated, but high affinity is reported. |
| Potency vs. A-1210477 | N/A | ~1,000-fold more potent in killing H929 multiple myeloma cells. |
| Affinity vs. A-1210477 | N/A | ~20-fold higher affinity for human MCL-1. |
| Reported IC50 in MM cells | Limited publicly available data for a broad panel. | Sub-micromolar to low micromolar in a majority of cell lines tested.[1] |
*A-1210477 is a well-characterized MCL-1 inhibitor from the same chemical series as this compound and is often used as a reference compound. Data for A-1210477 is used here as a surrogate due to the limited availability of direct comparative data for this compound.
Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction
Both this compound and S63845 are BH3 mimetics that specifically target the BH3-binding groove of the anti-apoptotic protein MCL-1. In multiple myeloma, cancer cells often overexpress MCL-1, which sequesters pro-apoptotic proteins like BIM and BAK, thereby preventing apoptosis. By binding to MCL-1, these inhibitors displace the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspases and subsequent programmed cell death.
Caption: MCL-1 inhibition pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed multiple myeloma cells (e.g., H929, RPMI-8226, MM.1S) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound and S63845 in culture medium.
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Caption: Workflow for an apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or S63845 for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using appropriate software (e.g., FlowJo).
Conclusion
Based on the currently available preclinical data, S63845 demonstrates superior potency against a broad range of multiple myeloma cell lines compared to the this compound analog, A-1210477. The extensive characterization of S63845 provides a strong rationale for its use in studies investigating MCL-1 inhibition in multiple myeloma. While this compound is a potent MCL-1 inhibitor, a more comprehensive public dataset on its activity in a panel of multiple myeloma cell lines would be beneficial for a direct and thorough comparison. Researchers are encouraged to consider the data presented in this guide when selecting an MCL-1 inhibitor for their specific research needs and to perform their own in-house validation experiments.
References
validation of A-1208746 as a selective Mcl-1 inhibitor
In the landscape of anti-cancer drug discovery, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical target. Among these, the myeloid cell leukemia 1 (Mcl-1) protein is a key pro-survival member, frequently overexpressed in various malignancies and implicated in resistance to conventional therapies. This has spurred the development of selective Mcl-1 inhibitors, with A-1208746 and its closely related analog, A-1210477, being notable examples. This guide provides a comparative analysis of A-1210477, validating its selectivity and performance against other Mcl-1 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Mcl-1 Inhibitors
The selectivity of a Mcl-1 inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. A-1210477 has demonstrated high potency and selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members.[1][2][3]
Biochemical Potency and Selectivity
The binding affinities of A-1210477 and competitor compounds to various Bcl-2 family proteins are summarized in Table 1. These values, primarily determined through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, highlight the superior selectivity of A-1210477 for Mcl-1.
| Inhibitor | Mcl-1 Kᵢ (nM) | Bcl-2 Kᵢ (nM) | Bcl-xL Kᵢ (nM) | Bcl-w Kᵢ (nM) | Bfl-1 Kᵢ (nM) | Selectivity (Mcl-1 vs Others) |
| A-1210477 | 0.454 | >1000 | >1000 | >1000 | >1000 | >2200-fold |
| S63845 | <1.2 | >10,000 | >10,000 | - | - | >8300-fold |
| AMG-176 | 0.06 | 950 | 700 | - | - | >11,600-fold |
Table 1: Comparative biochemical potency and selectivity of Mcl-1 inhibitors. Data compiled from multiple sources.[3][4]
Cellular Activity
The on-target efficacy of Mcl-1 inhibitors is ultimately determined by their ability to induce apoptosis in Mcl-1-dependent cancer cell lines. Table 2 presents the half-maximal inhibitory concentration (IC₅₀) values for A-1210477 and S63845 in various cancer cell lines.
| Cell Line | Cancer Type | A-1210477 IC₅₀ (µM) | S63845 IC₅₀ (µM) |
| H929 | Multiple Myeloma | <10 | <0.1 |
| H23 | Non-Small Cell Lung Cancer | <10 | - |
| H2110 | Non-Small Cell Lung Cancer | <10 | - |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive | 0.004-0.233 |
| OCI-AML3 | Acute Myeloid Leukemia | Sensitive | 0.004-0.233 |
Table 2: Comparative cellular activity of Mcl-1 inhibitors in Mcl-1-dependent cell lines.[1][4][5][6][7]
Experimental Protocols
The validation of A-1210477 as a selective Mcl-1 inhibitor relies on a series of robust biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of inhibitors to Mcl-1.
Principle: The assay measures the disruption of the interaction between a terbium (Tb)-labeled anti-GST antibody bound to GST-tagged Mcl-1 (donor) and a fluorescein-labeled Bak BH3 peptide (acceptor). Inhibition of the Mcl-1/Bak interaction by a compound prevents FRET, leading to a decrease in the acceptor signal.
Protocol:
-
Prepare the assay buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT, pH 7.5.[1]
-
In a 384-well plate, add 1 nM GST-tagged Mcl-1 protein.
-
Add the test compound at various concentrations.
-
Add 100 nM of fluorescein-labeled Bak BH3 peptide and 1 nM of Tb-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).
-
Calculate the TR-FRET ratio and determine the IC₅₀ and subsequently the Kᵢ values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-1210477 | MCL-1 (Myeloid cell leukemia-1) inhibitor | CAS 1668553-26-1 | Buy A-1210477 from Supplier InvivoChem [invivochem.com]
- 3. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of A-1208746: Synergistic Effects with Chemotherapy Versus Other Targeted Agents
A comprehensive review of the available scientific literature reveals no specific public information, preclinical data, or clinical trial results for a compound designated "A-1208746." This designation may correspond to an internal compound code from a pharmaceutical or biotechnology company that has not yet been disclosed in peer-reviewed publications, conference proceedings, or public trial registries. It is also possible that this is a historical designation for a compound that did not advance in development or a simple typographical error.
Without specific data on this compound, a direct comparison of its synergistic effects with chemotherapy versus other targeted agents is not possible. However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will outline the common principles, experimental approaches, and signaling pathway considerations for evaluating the synergistic potential of a novel targeted agent in combination with standard-of-care therapies. This will be illustrated using general classes of targeted agents and chemotherapies.
General Principles of Combination Therapy
The rationale for combining a targeted agent with chemotherapy or another targeted therapy is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and/or reduce treatment-related toxicity. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Key considerations for selecting combination partners include:
-
Mechanism of Action: Combining drugs with non-overlapping mechanisms of action can target the tumor through multiple pathways, reducing the likelihood of resistance.
-
Toxicity Profiles: Combining agents with different dose-limiting toxicities can allow for the administration of effective doses of each drug without excessive side effects.
-
Preclinical Evidence: In vitro and in vivo studies are essential to demonstrate synergistic interactions and to determine optimal dosing and scheduling.
Hypothetical Experimental Workflow for a Novel Agent
The following diagram illustrates a typical workflow for assessing the synergistic potential of a new investigational drug, such as the hypothetical this compound.
Caption: A generalized workflow for evaluating the synergistic potential of a novel targeted agent.
Data Presentation: Quantifying Synergy
To objectively compare the synergistic potential of a novel agent with different combination partners, quantitative data from preclinical studies are essential. The following tables provide a template for how such data would be presented.
Table 1: In Vitro Synergy of this compound with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapy Agent | IC50 (this compound alone, µM) | IC50 (Chemotherapy alone, µM) | Combination Index (CI) at ED50 |
| Breast (MCF-7) | Paclitaxel | Data N/A | Data N/A | Data N/A |
| Doxorubicin | Data N/A | Data N/A | Data N/A | |
| Lung (A549) | Cisplatin | Data N/A | Data N/A | Data N/A |
| Gemcitabine | Data N/A | Data N/A | Data N/A | |
| Colon (HT-29) | 5-Fluorouracil | Data N/A | Data N/A | Data N/A |
| Oxaliplatin | Data N/A | Data N/A | Data N/A |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vitro Synergy of this compound with Other Targeted Agents
| Cancer Cell Line | Targeted Agent | Target Pathway | IC50 (this compound alone, µM) | IC50 (Targeted Agent alone, µM) | Combination Index (CI) at ED50 |
| Breast (SK-BR-3) | Trastuzumab | HER2 | Data N/A | Data N/A | Data N/A |
| Lung (PC-9) | Osimertinib | EGFR | Data N/A | Data N/A | Data N/A |
| Melanoma (A375) | Vemurafenib | BRAF | Data N/A | Data N/A | Data N/A |
| Ovarian (OVCAR-3) | Olaparib | PARP | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are example protocols for key experiments used to assess drug synergy.
Cell Viability and Combination Index (CI) Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a dose range of the investigational agent (e.g., this compound), a standard chemotherapeutic or targeted agent, and the combination of both at a constant ratio.
-
Viability Assay: After a 72-hour incubation, cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent alone is calculated using non-linear regression. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
In Vivo Tumor Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a volume of 150-200 mm³, mice are randomized into four groups: (1) Vehicle control, (2) Investigational agent (e.g., this compound), (3) Standard therapy (chemotherapy or targeted agent), and (4) Combination of the investigational agent and standard therapy. Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for pharmacodynamic and biomarker analysis.
Signaling Pathway Interactions
Understanding the signaling pathways affected by the combination therapy is crucial for elucidating the mechanism of synergy. For instance, if this compound were a hypothetical inhibitor of a key survival pathway, its combination with a DNA-damaging chemotherapeutic agent could lead to enhanced apoptosis.
Caption: A hypothetical signaling pathway illustrating synergy between chemotherapy and a targeted agent.
Assessing the Specificity of A-1210477 Against Other Anti-apoptotic Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for anti-apoptotic proteins is a critical area of cancer research. Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins and its overexpression is associated with tumor progression and resistance to chemotherapy. A-1210477 has emerged as a potent and selective small-molecule inhibitor of Mcl-1, offering a promising therapeutic avenue. This guide provides an objective comparison of A-1210477's binding affinity for Mcl-1 against other anti-apoptotic Bcl-2 family members, supported by experimental data and detailed methodologies.
Data Presentation: Specificity of A-1210477
The following table summarizes the binding affinities of A-1210477 for various anti-apoptotic Bcl-2 family proteins, demonstrating its high selectivity for Mcl-1.
| Anti-apoptotic Protein | Binding Affinity (Ki/IC50) | Fold Selectivity vs. Mcl-1 |
| Mcl-1 | Ki: 0.454 nM [1] | 1 |
| Bcl-2 | Ki: 132 nM[1] | ~291x |
| Bcl-xL | No significant binding[1] | > 22,000x (based on highest tested conc.) |
| Bcl-w | Ki: 2280 nM[1] | ~5022x |
| Bfl-1 | Ki: 660 nM[1] | ~1454x |
Note: Ki and IC50 are measures of inhibitory potency; a lower value indicates a stronger binding affinity. Fold selectivity is calculated relative to the Ki of Mcl-1.
As the data illustrates, A-1210477 exhibits sub-nanomolar affinity for Mcl-1, while its binding to other Bcl-2 family members is significantly weaker, highlighting its remarkable specificity.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities. For instance, the lack of significant binding to Bcl-xL is advantageous, as Bcl-xL inhibition has been linked to on-target toxicities such as thrombocytopenia.
Experimental Protocols
The specificity of A-1210477 was determined using robust biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competition binding assays.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of a protein-protein interaction in a homogeneous format.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, a terbium-labeled antibody (donor) binds to a GST-tagged Mcl-1 protein, and a fluorescently labeled peptide from a pro-apoptotic protein like Bak (acceptor) binds to Mcl-1. When an inhibitor displaces the fluorescent peptide, the FRET signal is lost.
-
Methodology:
-
Reagents:
-
Recombinant GST-tagged Mcl-1, Bcl-2, Bcl-xL, Bcl-w, or Bfl-1 proteins.
-
Fluorescently labeled Bak or Bim BH3 peptide (e.g., FITC-Bak).
-
Terbium-labeled anti-GST antibody.
-
A-1210477 at various concentrations.
-
Assay buffer (e.g., phosphate buffer with detergent and reducing agent).
-
-
Procedure:
-
The recombinant anti-apoptotic protein, fluorescently labeled peptide, and terbium-labeled antibody are incubated together in a microplate well.
-
A-1210477 is added at serially diluted concentrations.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence is measured on a plate reader capable of TR-FRET, with an excitation wavelength of around 340 nm and emission wavelengths for both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
-
Principle: A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (like Mcl-1), its tumbling slows down, and the polarization of the emitted light increases. An inhibitor will compete with the tracer for binding to the protein, causing a decrease in polarization.
-
Methodology:
-
Reagents:
-
Recombinant Mcl-1, Bcl-2, Bcl-xL, Bcl-w, or Bfl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., fluorescein-labeled Bim peptide).
-
A-1210477 at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The recombinant anti-apoptotic protein and the fluorescently labeled peptide are incubated together in a microplate well to form a complex with high polarization.
-
A-1210477 is added in a range of concentrations.
-
The plate is incubated to allow the competition to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: A-1210477 specifically inhibits Mcl-1, promoting apoptosis.
References
Head-to-Head Comparison of Mcl-1 Inhibitors: A-1210477 versus AZD5991
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, with the myeloid cell leukemia-1 (Mcl-1) protein being a key pro-survival member. Overexpression of Mcl-1 is a known resistance mechanism to various anti-cancer agents, making it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two potent and selective Mcl-1 inhibitors: A-1210477 and AZD5991.
While the initial request specified a comparison with A-1208746, publicly available data on this compound is scarce, preventing a detailed analysis. However, A-1210477, a closely related and well-characterized Mcl-1 inhibitor, offers a robust dataset for a meaningful comparison with AZD5991. Both compounds are at the forefront of research into Mcl-1 inhibition, and this guide will delve into their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed protocols.
Biochemical and Cellular Performance at a Glance
A summary of the key quantitative data for A-1210477 and AZD5991 is presented below, offering a clear comparison of their in vitro potency and cellular efficacy.
| Parameter | A-1210477 | AZD5991 |
| Target | Mcl-1 | Mcl-1 |
| Binding Affinity (Ki) | 0.45 nM[1] | <1 nM (potency in biochemical FRET assay)[1] |
| Cellular Activity (IC50/EC50) | H929 (Multiple Myeloma): low-μM range | MOLP8 (Multiple Myeloma): EC50 = 33 nM (caspase activity)[1] |
| H2110 & H23 (NSCLC): IC50 < 10 μM (cell viability)[1] | MV4;11 (AML): EC50 = 24 nM (caspase activity)[1] | |
| OCI-AML3 (AML): Viability decrease to 43% at 0.1 µM[2][3] | 6/22 AML & 7/19 MM cell lines: Caspase EC50 < 100 nM[1] | |
| Selectivity | >100-fold selectivity over other Bcl-2 family members[4] | >10,000-fold lower binding affinity for other Bcl-2 family members[1] |
Mechanism of Action: Restoring the Apoptotic Pathway
Both A-1210477 and AZD5991 are BH3 mimetics. They function by binding with high affinity to the BH3-binding groove of the Mcl-1 protein. This action displaces pro-apoptotic proteins, such as Bak and Bim, which are normally sequestered by Mcl-1. The release of these pro-apoptotic effectors leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.
Figure 1: Mechanism of action of Mcl-1 inhibitors A-1210477 and AZD5991.
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed methodologies for key experiments are provided below.
Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the inhibitors to the Mcl-1 protein.
-
Reagents and Materials:
-
GST-tagged Mcl-1 protein
-
Fluorescently-labeled Bak BH3 peptide (f-Bak)
-
Terbium-labeled anti-GST antibody
-
Assay buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)[4]
-
Test compounds (A-1210477 or AZD5991) serially diluted in DMSO.
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 1 nM of GST-tagged Mcl-1, 100 nM of f-Bak, and 1 nM of Tb-labeled anti-GST antibody to the assay buffer[4].
-
Dispense the protein-peptide mix into the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H929, MOLM13)
-
Complete cell culture medium
-
Test compounds (A-1210477 or AZD5991) serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Procedure:
-
Seed cells in the 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model of hematological malignancy.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Cell Implantation:
-
Inject a suspension of human hematological cancer cells (e.g., OCI-AML3) intravenously or subcutaneously into the mice.
-
-
Treatment:
-
Once tumors are established or the disease is systemic, randomize the mice into treatment and control groups.
-
Administer the test compounds (A-1210477 or AZD5991) and vehicle control via the appropriate route (e.g., intravenous for AZD5991). Dosing schedule and concentration should be based on prior pharmacokinetic and tolerability studies.
-
-
Efficacy Assessment:
-
Monitor tumor volume (for subcutaneous models) or disease progression (e.g., by measuring human CD45+ cells in peripheral blood for disseminated models) regularly[3].
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, collect tumors and/or tissues for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
-
Data Analysis:
-
Compare the tumor growth inhibition or reduction in disease burden between the treatment and control groups.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Figure 2: General workflow for an in vivo xenograft study.
Preclinical Findings and Therapeutic Potential
Both A-1210477 and AZD5991 have demonstrated significant preclinical activity. A-1210477 has been shown to induce apoptosis in various cancer cell lines, particularly those dependent on Mcl-1 for survival, and can overcome resistance to other Bcl-2 inhibitors like ABT-737 in acute myeloid leukemia (AML) models[2][3]. Studies have also indicated its synergistic effects when combined with other targeted agents[5].
AZD5991 has shown potent single-agent efficacy in preclinical models of multiple myeloma and AML, leading to complete tumor regression in some instances[6]. It has also demonstrated synergistic activity with venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor)[6]. These findings have paved the way for its clinical development in patients with hematological malignancies.
Conclusion
A-1210477 and AZD5991 are both highly potent and selective inhibitors of Mcl-1, a critical pro-survival protein in many cancers. While both compounds exhibit nanomolar affinity for their target and induce apoptosis in Mcl-1-dependent cell lines, AZD5991 appears to have a slightly broader characterization in the public domain regarding its activity across a panel of hematological cancer cell lines. The preclinical data for both agents are promising, highlighting their potential as monotherapies and in combination with other anti-cancer drugs. The choice between these or other Mcl-1 inhibitors for further development and clinical application will likely depend on a range of factors including their pharmacokinetic profiles, safety, and efficacy in specific cancer subtypes. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor A-1210477 on cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of A-1208746 (AZD1208) in Solid versus Liquid Tumors
For Researchers, Scientists, and Drug Development Professionals
A-1208746, also known as AZD1208, is a potent and orally bioavailable small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3). Overexpression of PIM kinases has been implicated in the pathogenesis of both solid and hematological malignancies, making them an attractive target for cancer therapy. This guide provides a comparative overview of the preclinical efficacy and mechanism of action of this compound in solid versus liquid tumors, supported by available experimental data.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various solid and liquid tumor cell lines.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Liquid Tumors | |||
| Acute Myeloid Leukemia | MOLM-16 | <1 | [1][2] |
| KG-1a | <1 | [1][2] | |
| EOL-1 | <1 | [1][2] | |
| Kasumi-3 | <1 | [1][2] | |
| MV4-11 | <1 | [1][2] | |
| Diffuse Large B-cell Lymphoma | OCI-Ly10 | ~0.5 | [3] |
| TMD8 | ~0.5 | [3] | |
| Solid Tumors | |||
| Prostate Cancer | DU145 | Not specified, but effective | [4] |
| Gastric Cancer | SNU-638 | Sensitive (specific value not provided) | [5] |
| NCI-N87 | ~10 (for 40% proliferation suppression) | [5] | |
| MKN45 | ~10 (for 40% proliferation suppression) | [5] | |
| Neuroblastoma | SK-N-AS | LD50: 41.5 | [6] |
| SK-N-BE(2) | LD50: 37.7 | [6] | |
| Non-Small Cell Lung Cancer | PC9 | Synergistic with osimertinib | [7] |
| H1975 | Synergistic with osimertinib | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Xenograft Studies
Xenograft models are crucial for evaluating the in vivo antitumor activity of drug candidates. The following table summarizes the results from preclinical xenograft studies of this compound in both solid and liquid tumor models.
| Tumor Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Liquid Tumors | ||||
| Acute Myeloid Leukemia | MOLM-16 (subcutaneous) | 10 mg/kg or 30 mg/kg daily | 89% tumor growth inhibition or slight regression | [1] |
| KG-1a (subcutaneous) | 30 mg/kg daily | 71% tumor growth inhibition | [1] | |
| Solid Tumors | ||||
| Prostate Cancer | Myc-CaP (allograft) | Not specified | Statistically significant inhibition of tumor growth | [4] |
| DU145 (subcutaneous) | Not specified | Statistically significant inhibition of tumor growth | [4] | |
| Gastric Cancer | SNU-638 (subcutaneous) | 45 mg/kg daily | Doubling time of tumor volume increased from 17 to 31 days | [5] |
| Hepatoblastoma | Subcutaneous | 30 mg/kg daily | Significantly smaller tumors compared to control | [8] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 72 or 120 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once tumors reach a certain volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the PIM kinase signaling pathway and a typical experimental workflow for evaluating this compound.
Comparative Discussion
This compound demonstrates preclinical activity against both solid and liquid tumors by inhibiting the PIM kinase pathway.
In liquid tumors , particularly Acute Myeloid Leukemia (AML), this compound shows potent in vitro activity with IC50 values in the sub-micromolar range for sensitive cell lines.[1][2] This sensitivity often correlates with high PIM1 expression and STAT5 activation.[1][2] In vivo studies in AML xenograft models have demonstrated significant tumor growth inhibition.[1] The mechanism of action in AML involves the induction of cell cycle arrest and apoptosis, accompanied by the downregulation of key PIM kinase substrates such as BAD, 4E-BP1, and p70S6K.[1][2]
In solid tumors , the efficacy of this compound appears to be more variable. While it has shown activity in prostate, gastric, and hepatoblastoma models, the effective concentrations in some gastric cancer cell lines were in the higher micromolar range.[4][5][8] In prostate cancer models driven by c-MYC, this compound effectively inhibited tumorigenesis and sensitized tumors to radiation.[4] The mechanism in solid tumors also involves the inhibition of PIM kinase downstream targets, leading to decreased proliferation and increased apoptosis.[4][5] Interestingly, in gastric cancer cells, this compound was shown to induce autophagy rather than apoptosis.[5][9]
Clinical Outlook: Phase I clinical trials of this compound as a monotherapy in both patients with recurrent or refractory AML and those with advanced solid tumors showed that the drug was generally well-tolerated.[10][11] However, in both settings, there was a lack of significant single-agent anti-tumor activity.[10][11] This suggests that the future of PIM kinase inhibitors like this compound may lie in combination therapies. Preclinical studies have already shown synergistic effects when this compound is combined with other agents like Akt inhibitors in gastric cancer and osimertinib in non-small cell lung cancer.[5][7]
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial studies combination therapy for mesothelin-expressing solid tumors | Center for Cancer Research [ccr.cancer.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. azd1208-a-potent-and-selective-pan-pim-kinase-inhibitor-demonstrates-efficacy-in-preclinical-models-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 10. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of A-1208746: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Proper Disposal of the MCL-1 Inhibitor A-1208746.
The responsible management of chemical compounds in a laboratory setting is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed framework for the proper disposal of this compound, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Due to its cytotoxic nature and use in cancer research, this compound requires careful handling and adherence to specific disposal protocols.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on general best practices for the disposal of hazardous research-grade chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₄₅H₅₂N₆O₇S |
| CAS Number | 1668553-23-8 |
| Mechanism of Action | Induces apoptosis by inhibiting MCL-1, leading to the activation of caspase-3/-7. |
| Primary Use | For research use only in the study of cancer and apoptosis. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment should be worn:
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body Protection | A standard laboratory coat is required. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood. For handling larger quantities or creating aerosols, a respirator may be necessary. |
Experimental Protocols for Disposal
The disposal of this compound and its associated waste must be carried out in a manner that neutralizes its hazardous properties and complies with all institutional and regulatory standards.
Decontamination of Non-Disposable Equipment
-
Preparation of Decontamination Solution: Prepare a fresh 10% solution of an appropriate laboratory disinfectant or a solution of 1 M sodium hydroxide or sodium hypochlorite.
-
Initial Rinse: Rinse all contaminated glassware and equipment (e.g., spatulas, magnetic stir bars) three times with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinsate as hazardous chemical waste.
-
Decontamination: Immerse the rinsed equipment in the decontamination solution for at least one hour.
-
Final Rinse: Thoroughly rinse the decontaminated equipment with distilled water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal of Solid Waste
-
Segregation: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, must be segregated from general laboratory waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the waste.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by the institution's EHS department.
Disposal of Liquid Waste
-
Segregation: All liquid waste containing this compound, including stock solutions, experimental solutions, and the initial solvent rinses from decontamination, must be collected separately.
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used.
-
pH Neutralization (if applicable): If the waste is acidic or basic, it should be neutralized before final disposal. This step should only be performed by trained personnel.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system, and the estimated concentration.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, within secondary containment, until collection by EHS.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A logical workflow for the safe disposal of this compound waste.
Signaling Pathway Inhibition
As an MCL-1 inhibitor, this compound functions by disrupting the interaction between MCL-1 and pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.
Caption: this compound induces apoptosis by inhibiting MCL-1.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's EHS department for guidance tailored to your specific location and facilities.
Navigating Safety Protocols for Monoclonal Antibody A-1208746
Initial research indicates that "A-1208746" is not a standard chemical identifier but corresponds to the product number for a CD117 Mouse Monoclonal Antibody [Clone ID: OTI6F8], catalog number CF808746, from OriGene Technologies. The safety data sheet for this specific product classifies it as not a hazardous substance or mixture.[1] However, for researchers, scientists, and drug development professionals, adherence to best practices for handling biological reagents is paramount to ensure safety and maintain experimental integrity.
While unconjugated monoclonal antibodies (mAbs) are not typically categorized with cytotoxic agents, the long-term effects of occupational exposure are not fully known.[2][3] Therefore, a risk-based approach and consistent use of personal protective equipment (PPE) are recommended.[4] For mAbs that are conjugated to cytotoxic molecules or radioisotopes, handling procedures would be significantly more stringent and must align with guidelines for hazardous drugs.[3][4][5]
Recommended Personal Protective Equipment for Handling Unconjugated Monoclonal Antibodies
The following table summarizes the essential PPE for handling non-hazardous, unconjugated monoclonal antibodies in a laboratory setting. A risk assessment should always be performed prior to beginning any new work.[6]
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses/Goggles | Should be worn to protect against splashes.[7][8][9] Goggles are preferred when there is a higher risk of liquid splashes.[10] |
| Face Shield | Recommended in addition to safety glasses or goggles when there is a significant splash hazard, such as when pouring large volumes.[7][9][10] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are standard for preventing skin contact with biological agents.[7][10] If contact with the antibody solution occurs, gloves should be removed and replaced immediately, followed by hand washing.[9] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing from potential splashes.[7][8][11] |
| Respiratory Protection | Not typically required | For unconjugated mAbs that are not being aerosolized, respiratory protection is generally not necessary. A risk assessment should determine if specific procedures might generate aerosols.[10] |
| Foot Protection | Closed-Toe Shoes | Essential in a laboratory environment to protect against spills and falling objects.[7][9][10] |
Summary of Safety Information for OriGene Product CF808746
| Hazard Classification | GHS Labeling | First Aid Measures |
| Not a hazardous substance or mixture. | Not a hazardous substance or mixture. | In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water.[1] |
Experimental Protocol: Risk Assessment and PPE Selection
A crucial step before handling any laboratory reagent is to conduct a thorough risk assessment.[6][12][13]
-
Identify Hazards: Review the Safety Data Sheet (SDS) for the specific monoclonal antibody. Determine if it is conjugated with any hazardous materials. For CF808746, the SDS indicates it is not a hazardous mixture.[1]
-
Assess Procedural Risks: Evaluate the experimental procedures to be performed. Consider the potential for splashes, spills, or aerosol generation.
-
Select Appropriate PPE: Based on the identified hazards and procedural risks, select the appropriate PPE as outlined in the table above.
-
Training: Ensure all personnel involved are trained on the proper use, removal, and disposal of the selected PPE.[2]
-
Emergency Procedures: Be aware of the location and operation of safety equipment such as eyewash stations and safety showers. Review first aid measures as specified in the SDS.[1]
PPE Workflow for Handling Monoclonal Antibodies
The following diagram illustrates the logical workflow for selecting and using PPE when working with monoclonal antibodies.
Caption: Workflow for PPE selection and use when handling monoclonal antibodies.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. simplivia.com [simplivia.com]
- 3. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
- 4. Safe handling of monoclonal antibodies – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. susupport.com [susupport.com]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. youtube.com [youtube.com]
- 8. westlab.com [westlab.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 12. Biosafety Risk Assessment: What It Is and Why It Is Important [scisure.com]
- 13. Biological Risk Assessment Process | Safe Labs Portal | CDC [cdc.gov]
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試験管内研究製品の免責事項と情報
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